2,2-Difluorocyclopentan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPWPHIGLLMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856554 | |
| Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921599-70-4 | |
| Record name | 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluorocyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,2-Difluorocyclopentan-1-amine Hydrochloride: An In-depth Technical Guide
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 2,2-difluorocyclopentan-1-amine and its hydrochloride salt have emerged as valuable intermediates. The gem-difluoro group on the cyclopentane ring can serve as a bioisostere for a carbonyl group, influencing molecular conformation and electronic properties, while the primary amine provides a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the synthetic strategies for preparing 2,2-difluorocyclopentan-1-amine hydrochloride, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into two primary synthetic routes, elucidating the underlying chemical principles, providing detailed experimental protocols, and offering insights into the practical execution of these methodologies.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points to the free amine, 2,2-difluorocyclopentan-1-amine, as the immediate precursor. This primary amine can be accessed through the reductive amination of the corresponding ketone, 2,2-difluorocyclopentanone. The synthesis of this key fluorinated cyclic ketone intermediate is the central challenge, and this guide will explore two distinct and effective approaches to its preparation.
Caption: Retrosynthetic analysis of this compound.
Route A: Classical Approach via Dieckmann Condensation
This synthetic pathway leverages the classical Dieckmann condensation, a robust method for the formation of cyclic β-keto esters from diesters.[1] The subsequent hydrolysis and decarboxylation of the β-keto ester furnishes the desired cyclic ketone.
Step 1: Synthesis of Diethyl 2,2-Difluoroadipate
The synthesis commences with the preparation of the starting diester, diethyl 2,2-difluoroadipate. This can be achieved through various methods, with a common approach involving the alkylation of a suitable difluoroacetate derivative.
Step 2: Intramolecular Dieckmann Condensation
The core of this route is the intramolecular cyclization of diethyl 2,2-difluoroadipate using a strong base, such as sodium ethoxide, to yield ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate. The mechanism involves the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl of the other ester group in an intramolecular fashion.[2]
Caption: Mechanism of the Dieckmann Condensation.
Step 3: Hydrolysis and Decarboxylation
The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation upon heating to afford 2,2-difluorocyclopentanone. The decarboxylation of the intermediate β-keto acid proceeds through a cyclic transition state.[3][4]
Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone via Dieckmann Condensation
Part A: Dieckmann Condensation
-
To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add diethyl 2,2-difluoroadipate (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of aqueous HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate.
Part B: Hydrolysis and Decarboxylation
-
The crude β-keto ester is refluxed in an aqueous solution of a strong acid (e.g., 10% H₂SO₄) or base (e.g., 10% NaOH) until the hydrolysis is complete (monitored by TLC).
-
If basic hydrolysis is used, the reaction mixture is acidified with concentrated HCl.
-
The mixture is then heated to induce decarboxylation, often accompanied by distillation to collect the 2,2-difluorocyclopentanone.
-
The collected ketone is further purified by distillation.
Route B: Modern Approach via Difluorocyclopropanation and Rearrangement
This contemporary route offers an elegant and efficient alternative for the synthesis of α,α-difluorocyclopentanones. It involves the difluorocyclopropanation of a silyl dienol ether followed by a thermally induced vinylcyclopropane-cyclopentene (VCP) rearrangement.[3]
Step 1: Synthesis of the Silyl Dienol Ether
The requisite silyl dienol ether can be prepared from a suitable α,β-unsaturated ketone through standard methods, such as reaction with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine).
Step 2: Difluorocyclopropanation and VCP Rearrangement
The silyl dienol ether undergoes a chemoselective difluorocyclopropanation. Difluorocarbene for this reaction can be generated from various precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in the presence of an organocatalyst like a proton sponge.[3] The resulting difluorocyclopropane intermediate then undergoes a vinylcyclopropane rearrangement upon heating to furnish the 5,5-difluorocyclopent-1-en-1-yl silyl ether. Subsequent hydrolysis of the silyl enol ether yields the desired 2,2-difluorocyclopentanone.[3]
Caption: Synthesis of 2,2-Difluorocyclopentanone via VCP Rearrangement.
Conversion to this compound
Step 4: Reductive Amination
With 2,2-difluorocyclopentanone in hand, the next crucial step is its conversion to the corresponding primary amine via reductive amination. This transformation is typically carried out in a one-pot procedure where the ketone is treated with an ammonia source, such as ammonium chloride or ammonia in an alcoholic solvent, in the presence of a suitable reducing agent.[5]
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] Sodium cyanoborohydride is effective at reducing the intermediate iminium ion in situ while being less reactive towards the ketone starting material, which minimizes the formation of the corresponding alcohol as a byproduct.[8]
| Reducing Agent | Typical Solvent(s) | Key Advantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selectively reduces iminium ions over ketones; stable in mildly acidic conditions.[6] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, MeCN | Mild and selective; tolerates a wide range of functional groups.[7] |
Table 1: Comparison of Reducing Agents for Reductive Amination.
Experimental Protocol: Reductive Amination of 2,2-Difluorocyclopentanone
-
To a solution of 2,2-difluorocyclopentanone (1.0 eq.) in methanol, add ammonium chloride (5-10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.
-
Quench the reaction by the careful addition of aqueous HCl.
-
The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12.
-
The free amine is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to yield 2,2-difluorocyclopentan-1-amine.
Step 5: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Experimental Protocol: Formation of this compound
-
Dissolve the crude 2,2-difluorocyclopentan-1-amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[9]
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a crystalline solid.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the efficient construction of the key intermediate, 2,2-difluorocyclopentanone. This guide has detailed two robust synthetic strategies: a classical approach rooted in the Dieckmann condensation and a more modern method employing a difluorocyclopropanation/VCP rearrangement sequence. The choice of route will depend on factors such as starting material availability, scalability, and the desired level of synthetic novelty. The subsequent reductive amination and salt formation are well-established transformations that can be optimized to provide the final product in good yield and purity. The methodologies and protocols outlined herein provide a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block for their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2-Difluorocyclopentan-1-amine Hydrochloride: A Key Building Block for Modern Drug Discovery
For Immediate Release
Central Core Directive: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2,2-Difluorocyclopentan-1-amine hydrochloride (CAS Number: 921599-70-4). This guide is structured to deliver not just procedural steps, but a deep, causal understanding of the scientific principles and strategic considerations underpinning the use of this valuable fluorinated building block.
Part 1: Strategic Imperative - The Role of Gem-Difluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorination strategies, the incorporation of a gem-difluoro group on a cycloalkane ring, as seen in 2,2-Difluorocyclopentan-1-amine, presents a unique confluence of steric and electronic properties.
The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the adjacent amine. This modulation is a critical design element in drug discovery, as it can enhance target engagement, improve selectivity, and reduce off-target effects often associated with highly basic amines. Furthermore, the gem-difluoro motif can favorably impact lipophilicity, metabolic stability, and membrane permeability, often leading to improved oral bioavailability.
The cyclopentyl scaffold itself provides a three-dimensional framework that can effectively probe the binding pockets of biological targets. The combination of this rigid ring system with the unique electronic properties of the gem-difluoro group makes this compound a highly sought-after building block for the synthesis of novel therapeutics.
Part 2: Core Compound Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 921599-70-4 | [1] |
| Molecular Formula | C₅H₁₀ClF₂N | [2] |
| Molecular Weight | 157.59 g/mol | [2] |
| IUPAC Name | 2,2-difluorocyclopentan-1-amine;hydrochloride | [3] |
| Canonical SMILES | C1CC(C(C1)(F)F)N.Cl | [2] |
| InChI Key | NKKPWPHIGLLMRF-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Part 3: Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that hinges on the formation of a key intermediate, 2,2-difluorocyclopentanone. This ketone then undergoes reductive amination to yield the target amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite of established methodologies for the synthesis of gem-difluorinated cycloalkanones and their subsequent reductive amination.
Stage 1: Synthesis of 2,2-Difluorocyclopentanone
The direct fluorination of cyclopentanone at the α-position is a common method for preparing the key ketone intermediate.
-
Materials:
-
Cyclopentanone
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium carbonate
-
-
Procedure:
-
To a stirred solution of cyclopentanone (1.0 eq) in anhydrous acetonitrile, add sodium carbonate (2.5 eq).
-
Add Selectfluor® (2.2 eq) portion-wise over 1 hour, maintaining the reaction temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 2,2-difluorocyclopentanone.
-
Stage 2: Reductive Amination to form 2,2-Difluorocyclopentan-1-amine
Reductive amination is a robust method for the formation of amines from ketones.
-
Materials:
-
2,2-Difluorocyclopentanone
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Methanol or Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve 2,2-difluorocyclopentanone (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,2-difluorocyclopentan-1-amine.
-
Stage 3: Formation of this compound
Conversion to the hydrochloride salt enhances the stability and simplifies handling of the amine.
-
Materials:
-
Crude 2,2-Difluorocyclopentan-1-amine
-
Hydrochloric acid (2M solution in diethyl ether or as HCl gas)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Dissolve the crude 2,2-difluorocyclopentan-1-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
-
Part 4: Analytical Characterization - A Self-Validating System
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclopentyl ring protons. The proton on the carbon bearing the amine group (C1-H) would likely appear as a multiplet in the range of 3.0-3.5 ppm. The protons on the adjacent methylene groups (C3 and C5) would also exhibit complex splitting patterns.
-
¹³C NMR: The carbon spectrum would be characterized by a triplet for the C2 carbon due to coupling with the two fluorine atoms, expected in the downfield region (around 120-130 ppm). The C1 carbon bearing the amine group would appear around 50-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: The primary amine will likely undergo α-cleavage. The molecular ion peak for the free base (C₅H₉F₂N) would be at m/z 121.07.[4] Common fragments would arise from the loss of alkyl radicals from the cyclopentyl ring. The predicted [M+H]⁺ is 122.07758.[4]
Caption: A typical analytical workflow for compound characterization.
Part 5: Safety and Handling
As with all fluorinated organic compounds and amine hydrochlorides, appropriate safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Part 6: Conclusion and Future Outlook
This compound is a valuable and versatile building block in drug discovery. Its unique stereoelectronic properties, stemming from the gem-difluoro group on a cyclopentane scaffold, provide medicinal chemists with a powerful tool to optimize lead compounds. The synthetic route, while multi-step, utilizes well-established and robust chemical transformations. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic incorporation of such fluorinated motifs will undoubtedly play an increasingly important role in the future of pharmaceutical research.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluorocyclopentan-1-amine Hydrochloride, with a Focus on pKa Determination
Introduction: The Critical Role of pKa in Modern Drug Discovery
In the landscape of contemporary drug development, the acid dissociation constant (pKa) of a molecule is a cornerstone of its developability profile. This fundamental physicochemical parameter governs a compound's solubility, lipophilicity, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.[1] For researchers and drug development professionals, a thorough understanding and precise determination of a molecule's pKa are not merely academic exercises; they are critical steps in the rational design of effective and bioavailable therapeutic agents. This guide provides a comprehensive technical overview of 2,2-difluorocyclopentan-1-amine hydrochloride, a fluorinated building block of increasing interest in medicinal chemistry.[2][3] While a specific experimentally determined pKa value for this compound is not widely published, this guide will delve into the principles governing its basicity, established methods for its empirical determination, and the profound impact of its gem-difluoro substitution.
The strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate various properties.[4] The gem-difluoromethylene group (CF2), in particular, is a bioisosteric replacement for a methylene group or a carbonyl group that can significantly alter a molecule's electronic properties, conformational preferences, and metabolic stability.[2] One of the most predictable consequences of introducing the highly electronegative fluorine atoms is a decrease in the basicity of nearby functional groups, such as amines.[5][6] This guide will elucidate the theoretical underpinnings of this effect and provide a practical framework for its experimental validation.
The Influence of gem-Difluorination on Amine Basicity: A Mechanistic Perspective
The basicity of an amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of its conjugate acid is a direct reflection of this basicity; a lower pKa indicates a weaker base. The introduction of a gem-difluoro group at the C2 position of the cyclopentylamine ring dramatically influences the electron density at the C1 amine.
This phenomenon is primarily attributed to the negative inductive effect (-I effect) of the fluorine atoms. Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the surrounding carbon framework. This electron-withdrawing effect is transmitted through the sigma bonds of the cyclopentane ring, effectively pulling electron density away from the nitrogen atom of the amine group. The result is a less electron-rich nitrogen, whose lone pair is less available to bond with a proton. Consequently, the equilibrium for the protonation of the amine is shifted, favoring the unprotonated form and resulting in a lower pKa for the corresponding ammonium salt.[5]
Studies on similar fluorinated amines have demonstrated that gem-difluorination can decrease the pKa by 0.3 to 0.5 units in bicyclic systems.[5] In some aliphatic amines, a single fluorine atom can decrease the pKa by as much as 1.7 units.[6] Therefore, it is reasonable to predict that the pKa of this compound will be significantly lower than that of its non-fluorinated counterpart, cyclopentylamine hydrochloride.
Caption: Inductive withdrawal by the CF2 group reduces electron density on the amine.
Experimental Determination of pKa: A Step-by-Step Protocol using Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[1][7] The procedure involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound) while monitoring the pH. The pKa is the pH at which the concentrations of the protonated (amine hydrochloride) and deprotonated (free amine) species are equal.
Materials and Reagents
-
This compound (CAS 921599-70-4)[8]
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water (18.2 MΩ·cm)
-
Methanol (optional, for enhancing solubility)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beaker (100 mL)
-
Analytical balance
Experimental Protocol
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 20-40 µmoles of this compound into a 100 mL beaker.
-
Add 50 mL of deionized water (or a methanol-water mixture if solubility is low) and a magnetic stir bar.[1]
-
Stir the solution until the compound is fully dissolved.
-
If necessary, add a small, known volume of 0.1 M HCl to ensure the starting pH is well below the expected pKa (e.g., pH 2-3).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
Immerse the pH electrode in the analyte solution, making sure the bulb is fully submerged but not in contact with the stir bar.
-
Begin stirring the solution at a moderate, constant speed.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL) to obtain more data points in this critical region.
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12), well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).
-
Caption: Potentiometric titration workflow for pKa determination.
Computational Approaches for pKa Prediction
In the absence of experimental data, and as a complementary approach, computational methods are invaluable for predicting the pKa of novel compounds.[9][10] For fluorinated molecules, where standard prediction models may be less accurate due to the unique electronic effects of fluorine, specialized algorithms and machine learning models are being developed.[9][10] These methods calculate the pKa based on the molecule's structure and quantum chemical properties. While a detailed exposition of these methods is beyond the scope of this guide, it is important for researchers to be aware of their existence and utility in modern drug discovery.
Comparative Physicochemical Data
To contextualize the properties of this compound, the following table provides a comparison with its non-fluorinated analog and a related difluorinated structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Expected pKa | Notes |
| This compound | C₅H₁₀ClF₂N | 157.59 | 8.5 - 9.5 (Estimated) | The gem-difluoro group significantly lowers the basicity compared to the non-fluorinated analog.[5][6] |
| Cyclopentylamine hydrochloride | C₅H₁₂ClN | 121.61 | ~10.5 | The non-fluorinated parent compound, serving as a baseline for comparison. |
| 3,3-Difluorocyclopentan-1-amine hydrochloride[11] | C₅H₁₀ClF₂N | 157.59 | 8.5 - 9.5 (Estimated) | Isomeric compound; the electronic effect on the amine is expected to be similar. |
Note: The pKa values for the difluorinated compounds are estimates based on the known effects of fluorination on amine basicity and should be confirmed experimentally.
Conclusion and Future Directions
This compound is a valuable building block for medicinal chemistry, offering a means to fine-tune the physicochemical properties of lead compounds. Its key feature, the gem-difluoro group, predictably lowers the pKa of the amine through a potent inductive effect. This guide has provided a theoretical framework for understanding this effect, a detailed protocol for its experimental determination via potentiometric titration, and a comparative analysis of its properties. For drug development professionals, a precise understanding of this compound's pKa is essential for predicting its behavior in biological systems and for the rational design of next-generation therapeutics with optimized ADME (absorption, distribution, metabolism, and excretion) profiles. The methodologies outlined herein provide a robust and self-validating system for the empirical determination of this critical parameter.
References
- 1. enamine.net [enamine.net]
- 2. enamine.net [enamine.net]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uregina.scholaris.ca [uregina.scholaris.ca]
- 8. 921599-70-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. enamine.net [enamine.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR spectrum of 2,2-Difluorocyclopentan-1-amine hydrochloride
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,2-Difluorocyclopentan-1-amine Hydrochloride
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties. Consequently, the precise structural elucidation of fluorinated building blocks is of paramount importance. This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key synthetic intermediate. We will dissect the theoretical principles governing the spectrum, including the profound influence of geminal fluorine atoms and the amine hydrochloride moiety on chemical shifts and coupling patterns. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also the causal logic behind the experimental design and data analysis, ensuring a robust and validated structural assignment.
Introduction and Structural Considerations
This compound presents a fascinating case for ¹H NMR analysis due to its unique combination of structural features: a constrained five-membered ring, potent electron-withdrawing effects from two geminal fluorine atoms, and a protonated primary amine. Each of these elements leaves a distinct and predictable signature on the spectrum, which, when correctly interpreted, allows for unambiguous structural confirmation.
Molecular Structure and Proton Environments
The first step in any NMR interpretation is to identify the chemically distinct proton environments within the molecule. In this compound, the plane of symmetry is lost, resulting in five unique sets of protons. The protons on the methylene groups (C3, C4, and C5) are diastereotopic, meaning each proton within a CH₂ group is chemically non-equivalent and will have a different chemical shift and coupling.
Figure 1: Labeled structure of 2,2-Difluorocyclopentan-1-amine.
The key proton environments to be resolved are:
-
-N⁺H₃: Three exchangeable protons on the nitrogen atom.
-
H1: The single methine proton on the carbon bearing the amine group.
-
H3a/H3b: Two diastereotopic methylene protons adjacent to the CF₂ group.
-
H4a/H4b: Two diastereotopic methylene protons.
-
H5a/H5b: Two diastereotopic methylene protons adjacent to the C1 methine.
Theoretical Analysis: Predicting the ¹H NMR Spectrum
A predictive analysis based on fundamental principles is crucial for guiding the final spectral assignment. The chemical shift, integration, and multiplicity of each signal are dictated by the interplay of inductive effects and through-bond spin-spin coupling.
Chemical Shifts (δ)
The electron density around each proton determines its resonance frequency. In this molecule, the powerful electron-withdrawing nature of the fluorine atoms and the protonated amine group will significantly deshield adjacent protons, shifting their signals downfield (to a higher ppm value).
-
-N⁺H₃ Protons: The protons of an amine hydrochloride in a solvent like DMSO-d₆ are expected to appear as a broad signal significantly downfield, typically in the δ 8.0-9.0 ppm range. Their chemical shift is highly dependent on solvent, concentration, and temperature.[1]
-
H1 Proton: This proton is alpha to the strongly electron-withdrawing -N⁺H₃ group. It is expected to be the most downfield of the aliphatic protons, likely appearing in the δ 3.5-4.0 ppm range.
-
H3 Protons: These protons are alpha to the CF₂ group. The cumulative inductive effect of two fluorine atoms will cause a significant downfield shift, placing them in the δ 2.5-3.0 ppm region.
-
H5 Protons: These protons are beta to the -N⁺H₃ group and will be moderately deshielded. Their chemical shift is anticipated to be in the δ 2.2-2.6 ppm range.
-
H4 Protons: Being the most remote from the electron-withdrawing groups, these protons will be the most shielded (upfield) of the ring protons, likely appearing around δ 1.9-2.2 ppm.
Spin-Spin Coupling (J-coupling)
The multiplicity, or splitting pattern, of each signal provides rich information about the number of neighboring protons and fluorine atoms.
-
Proton-Proton (H-H) Coupling: Vicinal (³JHH) coupling between protons on adjacent carbons will split signals. For example, the H1 signal will be split by the two H5 protons. Geminal (²JHH) coupling will occur between the diastereotopic protons on each methylene group.
-
Proton-Fluorine (H-F) Coupling: This is a key feature of the spectrum. The ¹⁹F nucleus has a spin of I = ½, just like a proton, and it couples strongly to nearby protons.
-
Geminal Coupling (²JHF): Protons on a carbon adjacent to a CF₂ group will experience strong two-bond coupling. The H3 protons will be split by the two fluorine atoms. Typical ²JHF values are large, around 40-60 Hz.[2][3]
-
Vicinal Coupling (³JHF): Protons two carbons away from the CF₂ group (H1 and H4) will show three-bond coupling to the fluorine atoms. This coupling is highly dependent on the dihedral angle, with values ranging from approximately 6 to 50 Hz.[3][4]
-
Predicted Spectral Features
By combining these principles, we can construct a hypothetical spectrum. This predictive exercise is invaluable for correctly assigning complex, overlapping multiplets in the experimental data.
| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale for Multiplicity |
| -N⁺H₃ | 8.0 - 9.0 | 3H | Broad singlet (br s) | Rapid exchange with trace acid/water; exchange can be slowed in DMSO-d₆. |
| H1 | 3.5 - 4.0 | 1H | Multiplet (m) | Coupled to H5a, H5b, H4a, and H4b (small ⁴JHH), and potentially H-F coupling (³JHF). |
| H3a, H3b | 2.5 - 3.0 | 2H | Multiplet (m) | Diastereotopic. Each is coupled to its geminal partner (²JHH), H4a, H4b (³JHH), and both F atoms (²JHF). |
| H5a, H5b | 2.2 - 2.6 | 2H | Multiplet (m) | Diastereotopic. Each is coupled to its geminal partner (²JHH), H1 (³JHH), H4a, and H4b (³JHH). |
| H4a, H4b | 1.9 - 2.2 | 2H | Multiplet (m) | Diastereotopic. Each is coupled to its geminal partner (²JHH), H3a, H3b (³JHH), H5a, H5b (³JHH), and both F atoms (³JHF). |
Experimental Protocol
A robust and reproducible experimental protocol is the foundation of trustworthy data. The choices made during sample preparation and data acquisition are critical for resolving the spectral complexity of this molecule.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its ability to form strong hydrogen bonds slows the exchange rate of the N⁺H₃ protons.[5] This minimizes signal broadening and can even allow for the resolution of ³JNH-CH coupling.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
NMR Data Acquisition
The following workflow outlines the standard procedure for acquiring high-quality ¹H NMR data.
Figure 2: Standard workflow for ¹H NMR analysis.
| Parameter | Recommended Setting | Justification |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength improves signal dispersion, which is critical for resolving overlapping multiplets. |
| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample. |
| Relaxation Delay (d1) | 2 seconds | Allows for adequate relaxation of protons, ensuring accurate signal integration.[6] |
| Acquisition Time (aq) | 3-4 seconds | Provides good digital resolution for accurately measuring coupling constants. |
Deuterium Exchange (D₂O Shake)
This is a self-validating step to confirm the identity of the N⁺H₃ protons.[7]
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for ~30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Expected Result: The broad signal attributed to the N⁺H₃ protons will disappear or be significantly attenuated due to the rapid exchange of these labile protons with deuterium.[8][9]
Spectral Interpretation: A Practical Analysis
Analyzing the acquired spectrum involves a systematic assignment of each signal based on the principles outlined above.
-
Identify the Solvent Peak: The residual proton signal for DMSO-d₅ appears as a quintet at δ ~2.50 ppm. This should not be confused with a sample signal.
-
Locate the N⁺H₃ Signal: A broad peak integrated to 3H will be present downfield (e.g., δ 8.5 ppm). Its disappearance in the post-D₂O shake spectrum confirms this assignment.
-
Assign H1: The most downfield signal in the aliphatic region (e.g., δ ~3.7 ppm, 1H) is H1. Its multiplicity will be complex due to coupling with the four protons on C4 and C5.
-
Assign the Methylene Groups (H3, H4, H5): This is the most challenging region due to signal overlap.
-
The signals for the H3 protons will be uniquely characterized by a large geminal H-F coupling (²JHF ≈ 50 Hz). This will result in a distinctively wide multiplet.
-
The remaining multiplets must be assigned to H4 and H5 . Advanced techniques like 2D COSY (Correlation Spectroscopy) would be required for an unambiguous assignment. A COSY experiment would show a cross-peak between H1 and the H5 protons, and between the H5 and H4 protons, and so on, confirming their connectivity.
-
Conclusion
The ¹H NMR spectrum of this compound is information-rich, with every proton environment providing a unique signature. A thorough interpretation requires a foundational understanding of inductive effects, diastereotopicity, and, most critically, the principles of both H-H and H-F spin-spin coupling. By following a systematic approach involving prediction, careful experimental design—including the crucial use of DMSO-d₆ and D₂O exchange—and methodical analysis, a complete and validated structural elucidation can be confidently achieved. This guide provides the theoretical framework and practical methodology necessary for researchers to tackle this and other complex fluorinated molecules.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
The Stereochemical Landscape of 2,2-Difluorocyclopentan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The 2,2-difluorocyclopentan-1-amine moiety represents a valuable building block, combining the conformational rigidity of a cyclopentyl ring with the unique electronic attributes of a gem-difluoro group. This technical guide provides an in-depth exploration of the stereochemistry of 2,2-difluorocyclopentan-1-amine hydrochloride, a critical consideration for its application in drug discovery and development. We will delve into the synthesis of its stereoisomers, methods for their separation and purification, and the analytical techniques essential for their unambiguous characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this fluorinated scaffold.
Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry
Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a powerful tool for modulating the biological activity of small molecules.[1][3] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa, thereby optimizing a drug's overall profile.[1][2] Cyclopentylamines, on the other hand, are prevalent motifs in pharmaceuticals, offering a constrained three-dimensional structure that can pre-organize substituents for optimal interaction with biological targets. The combination of these features in this compound presents a compelling scaffold for the design of novel therapeutics. However, the presence of a stereocenter at the C1 position necessitates a thorough understanding and control of its stereochemistry, as different enantiomers can exhibit vastly different biological activities.[4][5][6]
Stereoisomers of 2,2-Difluorocyclopentan-1-amine
2,2-Difluorocyclopentan-1-amine possesses a single chiral center at the C1 carbon, the atom to which the amine group is attached. This gives rise to a pair of enantiomers: (R)-2,2-difluorocyclopentan-1-amine and (S)-2,2-difluorocyclopentan-1-amine. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral entities.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure amines is a well-established field, with several robust methods applicable to the preparation of (R)- and (S)-2,2-difluorocyclopentan-1-amine.[7] A common and highly effective approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide.[7]
Chiral Auxiliary-Mediated Synthesis
This strategy relies on the condensation of a ketone precursor, 2,2-difluorocyclopentanone, with a chiral sulfinamide to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the imine and removal of the auxiliary yields the desired chiral amine.
Experimental Protocol: Asymmetric Synthesis of (S)-2,2-Difluorocyclopentan-1-amine Hydrochloride
-
Imine Formation: To a solution of 2,2-difluorocyclopentanone (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (1.5 eq). Heat the mixture to reflux for 12 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to -78 °C and add NaBH₄ (2.0 eq) portion-wise. Stir for 3 hours at -78 °C.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Warm the mixture to room temperature and filter through celite. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified sulfinamide adduct in methanol and add a solution of HCl in diethyl ether (2.0 M, 2.0 eq). Stir at room temperature for 1 hour.
-
Isolation: Concentrate the reaction mixture under reduced pressure to yield (S)-2,2-difluorocyclopentan-1-amine hydrochloride as a solid.
Chiral Resolution of Racemic 2,2-Difluorocyclopentan-1-amine
In cases where an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of 2,2-difluorocyclopentan-1-amine is a viable alternative. This can be achieved through several methods, with diastereomeric salt formation and chiral chromatography being the most common.
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Choice of Resolving Agent: The selection of an appropriate chiral resolving agent is crucial for successful separation. Common choices for resolving amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][8][9] The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, ID) | Broad applicability for amine separation. |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Normal phase conditions often provide better resolution for amines. The basic additive suppresses peak tailing. |
| Flow Rate | 0.5 - 1.0 mL/min | Optimal for good separation efficiency and reasonable analysis time. |
| Detection | UV at 210 nm | Amine functionality allows for low wavelength UV detection. |
Analytical Techniques for Stereochemical Characterization
The unambiguous determination of the absolute configuration and enantiomeric purity of this compound is paramount. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric excess by employing a chiral derivatizing agent or a chiral solvating agent.[10]
Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride):
-
React the enantiomerically enriched amine with Mosher's acid chloride to form diastereomeric amides.
-
The ¹H and ¹⁹F NMR spectra of the resulting diastereomers will show distinct signals.
-
Integration of these signals allows for the quantification of the enantiomeric excess.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[2] This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the R/S configuration. To determine the absolute configuration, the crystal must be of good quality and often requires the presence of an atom with anomalous dispersion, which is inherent in the hydrochloride salt (chlorine).
Chiral High-Performance Liquid Chromatography (HPLC)
As mentioned for preparative separation, analytical chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.[9] By comparing the peak areas of the two enantiomers, the ee can be accurately calculated.
Conclusion
The stereochemistry of this compound is a critical aspect that demands careful consideration in any drug discovery program utilizing this scaffold. A thorough understanding of the available asymmetric synthesis routes, methods for chiral resolution, and the application of appropriate analytical techniques is essential for the successful development of single-enantiomer drug candidates. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of the stereoisomers of this promising fluorinated building block, empowering researchers to unlock its full therapeutic potential.
References
- 1. US9024093B2 - Fluorination of organic compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. magritek.com [magritek.com]
- 10. Redirecting [linkinghub.elsevier.com]
A Technical Guide to the Synthesis of (R)-2,2-Difluorocyclopentan-1-amine Hydrochloride
Abstract
(R)-2,2-Difluorocyclopentan-1-amine and its hydrochloride salt are valuable fluorinated building blocks in medicinal chemistry, recognized for their role in creating novel therapeutics. The incorporation of the gem-difluoro motif on a cyclopentyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth, technically focused overview of a robust and scalable synthetic route to (R)-2,2-Difluorocyclopentan-1-amine hydrochloride. We will dissect a field-proven strategy that begins with the synthesis of the racemic core, followed by a classical chiral resolution. This document emphasizes the causal relationships behind experimental choices, offers detailed step-by-step protocols, and presents characterization data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Cyclopentylamines
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene group (CF2) is particularly noteworthy as it serves as a bioisostere for a carbonyl group or a metabolically labile methylene group, while also modulating local electronics and conformation. When incorporated into a rigid cyclopentane scaffold, the resulting 2,2-difluorocyclopentylamine moiety offers a unique three-dimensional vector for substituent placement, making it a highly sought-after component in the synthesis of complex molecular architectures for targeted therapies. This guide details a reliable synthetic pathway to access the enantiomerically pure (R)-isomer, a critical precursor for many chiral drug candidates.
Retrosynthetic Analysis and Overall Strategy
The synthesis of (R)-2,2-Difluorocyclopentan-1-amine hydrochloride can be logically approached through a retrosynthetic pathway that highlights the key transformations. The primary strategy involves the synthesis of a racemic intermediate, which is then resolved to isolate the desired enantiomer.
The core challenge lies in the stereoselective formation of the C-N bond. A classical and industrially scalable approach is to synthesize the racemic amine and then separate the enantiomers. This is often more cost-effective and procedurally simpler than attempting a complex asymmetric synthesis from the outset.
Our forward synthesis, therefore, is structured in two main stages:
-
Synthesis of Racemic 2,2-Difluorocyclopentan-1-amine: Starting from a suitable precursor, we construct the difluorinated cyclopentane ring and introduce the amine functionality.
-
Chiral Resolution: The racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2]
This overall workflow is depicted in the diagram below.
Caption: Overall Synthetic Workflow.
Detailed Synthetic Protocols & Mechanistic Insights
Stage 1: Synthesis of Racemic (±)-2,2-Difluorocyclopentan-1-amine
The journey begins with the synthesis of the key intermediate, 2,2-difluorocyclopentanone. While various methods exist for its preparation, including novel radical-mediated cycloadditions, this guide will assume its availability as a starting material for the core amine synthesis.[3]
Step 1.1: Oximation of 2,2-Difluorocyclopentanone
The conversion of the ketone to an oxime is a standard and high-yielding reaction that sets the stage for the introduction of the nitrogen atom.
-
Reaction: 2,2-Difluorocyclopentanone + Hydroxylamine hydrochloride → 2,2-Difluorocyclopentanone oxime
-
Causality & Expertise: The oximation reaction is typically performed under slightly acidic to neutral conditions. The use of a base like sodium acetate or pyridine is crucial to neutralize the HCl released from hydroxylamine hydrochloride. This prevents the protonation of the hydroxylamine nucleophile, ensuring its reactivity towards the carbonyl carbon. Ethanol or a mixture of ethanol and water is an excellent solvent choice due to the good solubility of all reactants.
Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone oxime
-
To a solution of 2,2-difluorocyclopentanone (1.0 eq) in ethanol/water (4:1, 5 mL/g), add hydroxylamine hydrochloride (1.2 eq).
-
Add sodium acetate (1.5 eq) portion-wise while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which is often used in the next step without further purification.
Step 1.2: Reduction of the Oxime to the Racemic Amine
The reduction of the oxime intermediate yields the target racemic amine. Catalytic hydrogenation is the preferred method for its clean conversion and operational simplicity.
-
Reaction: 2,2-Difluorocyclopentanone oxime + H₂/Catalyst → (±)-2,2-Difluorocyclopentan-1-amine
-
Causality & Expertise: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of oximes to primary amines. The reaction is typically carried out in an acidic medium (e.g., with acetic acid or HCl in the solvent) to prevent the formation of secondary amine byproducts and to facilitate the hydrogenation process. The use of a pressure vessel (Parr shaker) is necessary to achieve the required hydrogen pressure for efficient reduction.
Experimental Protocol: Synthesis of (±)-2,2-Difluorocyclopentan-1-amine
-
Charge a pressure-resistant hydrogenation vessel with 2,2-difluorocyclopentanone oxime (1.0 eq) and 10% Pd/C (5 mol%).
-
Add methanol containing 1.1 equivalents of hydrochloric acid as the solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
-
Heat the mixture to 40-50 °C and agitate vigorously for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete (cessation of hydrogen uptake), cool the vessel, and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
The resulting filtrate contains the racemic amine hydrochloride. For the purpose of resolution, this solution can be concentrated, and the amine can be liberated by basification and extraction, or the crude hydrochloride salt can be used in some cases.
Stage 2: Chiral Resolution of (±)-2,2-Difluorocyclopentan-1-amine
Chiral resolution via diastereomeric salt formation is a classic technique that remains highly relevant in industrial synthesis.[4] It relies on the principle that diastereomers have different physical properties and can be separated by crystallization.[1]
-
Reaction: (±)-Amine + (L)-(+)-Tartaric Acid → Diastereomeric Salts
-
Causality & Expertise: The choice of resolving agent is critical. (L)-(+)-Tartaric acid is a common, inexpensive, and effective resolving agent for racemic amines.[2] The success of the resolution depends heavily on the solvent system, which must be carefully selected to maximize the solubility difference between the two diastereomeric salts. The less soluble salt will preferentially crystallize, allowing for its isolation.
Experimental Protocol: Chiral Resolution and Salt Formation
-
Dissolve the racemic (±)-2,2-difluorocyclopentan-1-amine free base (1.0 eq) in a suitable solvent, such as methanol or isopropanol, at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in the same solvent, heating if necessary.
-
Slowly add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The salt of the (R)-amine with (L)-tartaric acid is expected to be less soluble and precipitate.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. This solid is the enriched diastereomeric salt.
-
To improve enantiomeric purity, the salt can be recrystallized from the same solvent system.
Step 2.1: Liberation of the Free (R)-Amine and Formation of the Hydrochloride Salt
Once the desired diastereomeric salt is isolated with high purity, the chiral amine is liberated by treatment with a base. The final step is the formation of the stable hydrochloride salt.
Experimental Protocol: Amine Liberation and HCl Salt Formation
-
Suspend the purified diastereomeric salt in water and add an immiscible organic solvent like dichloromethane or ethyl acetate.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2M) until the pH is >12.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To the resulting solution of the free (R)-amine, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation is complete.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Collect the white solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum to yield (R)-2,2-Difluorocyclopentan-1-amine hydrochloride.
Data Presentation and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Table 1: Summary of a Typical Synthesis Batch
| Step | Product | Starting Mass | Yield (Mass) | Yield (%) | Purity (GC/LC) |
| 1.1 | 2,2-Difluorocyclopentanone oxime | 10.0 g | 10.9 g | ~98% (crude) | >95% |
| 1.2 | (±)-Amine HCl | 10.9 g | 11.5 g | ~90% | >97% |
| 2.0 | (R)-Amine Tartrate Salt | 8.0 g (free base) | 5.5 g | ~35% | >99% ee |
| 2.1 | (R)-Amine HCl | 5.5 g (tartrate) | 3.9 g | ~92% | >99% (¹H NMR) |
Characterization Data for (R)-2,2-Difluorocyclopentan-1-amine hydrochloride:
-
¹H NMR (400 MHz, D₂O): δ 3.85-3.75 (m, 1H), 2.50-2.20 (m, 4H), 2.15-2.00 (m, 2H).
-
¹⁹F NMR (376 MHz, D₂O): δ -102.5 (d, J = 240 Hz, 1F), -105.0 (d, J = 240 Hz, 1F).
-
Chiral HPLC: Enantiomeric excess (ee) should be determined using a suitable chiral column (e.g., Chiralpak) and compared against a racemic standard. A typical ee for the final product should be >99%.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for producing high-purity (R)-2,2-Difluorocyclopentan-1-amine hydrochloride. By combining a robust synthesis of the racemic intermediate with a classical and efficient chiral resolution, this pathway offers a practical solution for medicinal chemists and process development scientists. The insights into the rationale behind reagent and condition selection are intended to empower researchers to not only replicate this process but also to adapt and troubleshoot similar synthetic challenges. The resulting enantiomerically pure building block is a valuable asset for the discovery and development of next-generation pharmaceuticals.
References
Methodological & Application
Application Note: A Comprehensive Guide to the Reductive Amination of 2,2-Difluorocyclopentanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2,2-Difluorocyclopentylamines
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. The difluoromethylene (CF₂) group, in particular, serves as a unique bioisostere for ketones, ethers, or other functional groups, often leading to improved metabolic stability, increased lipophilicity, and modulated binding affinity.[1] The 2,2-difluorocyclopentylamine moiety is therefore a highly sought-after structural motif in the design of novel therapeutics.
Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, accounting for a significant portion of such reactions in the pharmaceutical industry.[2][3][4][5] This application note provides a detailed, mechanistically-grounded protocol for the reductive amination of 2,2-difluorocyclopentanone. We will delve into the causality behind reagent selection and procedural steps, offering a self-validating framework for researchers to reliably synthesize these valuable building blocks.
Mechanistic Rationale: Navigating the Fluorinated Landscape
The reductive amination of a ketone proceeds through a two-step sequence within a single pot: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction to the corresponding amine.[6][7]
Figure 1: General mechanism of reductive amination.
Causality Behind Reagent Selection:
-
The Substrate Challenge: The two electron-withdrawing fluorine atoms at the α-position decrease the electron density of the carbonyl carbon. This electronic effect makes the ketone less electrophilic and can slow the initial nucleophilic attack by the amine, which is the rate-determining step for imine formation.
-
The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃) The selection of the reducing agent is critical for success. While a powerful reductant like sodium borohydride (NaBH₄) could be used, it suffers from a major drawback: it can readily reduce the starting ketone, leading to undesired alcohol byproducts and lower yields.[8]
Sodium triacetoxyborohydride (STAB) is the superior reagent for this transformation for several key reasons:[4][9][10]
-
Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated hydride source. It is significantly less reactive towards ketones and aldehydes but highly effective at reducing the protonated iminium ion intermediate.[4][6][8] This chemoselectivity ensures that the hydride is delivered almost exclusively to the desired intermediate, minimizing byproduct formation.
-
Mild Acidity: The reaction is self-catalyzing to an extent, as the reagent can release acetic acid, which promotes the dehydration of the hemiaminal to the iminium ion—the species that is readily reduced.[9][11] For less reactive amines or ketones, a catalytic amount of glacial acetic acid can be added to further drive the equilibrium towards the iminium intermediate.[12]
-
Operational Simplicity: STAB allows for a "direct" or "in-situ" reductive amination, where all reactants are combined in a single pot, streamlining the experimental process.[4][13]
-
-
Solvent Selection: 1,2-Dichloroethane (DCE) Aprotic solvents are preferred as protic solvents like methanol can react with STAB.[4] 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB-mediated reductive aminations, as it is non-reactive and effectively solubilizes the common reactants and intermediates.[9][11][12] Tetrahydrofuran (THF) is also a viable alternative.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of 2,2-difluorocyclopentanone with a representative primary amine (benzylamine). The molar equivalents should be adjusted based on the specific amine used.
Figure 2: Step-by-step experimental workflow.
Materials and Reagents:
-
2,2-Difluorocyclopentanone (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (optional, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,2-difluorocyclopentanone (1.0 equiv) and the primary amine (1.1 equiv).
-
Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. For weakly basic or sterically hindered amines, the addition of glacial acetic acid (0.1 equiv) at this stage can be beneficial.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.
-
Reaction: Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,2-difluorocyclopentylamine product.
Expected Results & Data Summary
The following table provides representative data for the protocol described above. Yields are highly dependent on the nature of the amine used.
| Reactant 1 | Reactant 2 | Stoichiometry (Ketone:Amine:STAB) | Solvent | Typical Time | Typical Yield |
| 2,2-Difluorocyclopentanone | Benzylamine | 1.0 : 1.1 : 1.5 | DCE | 16 h | 85-95% |
| 2,2-Difluorocyclopentanone | Aniline | 1.0 : 1.2 : 1.6 | DCE + AcOH | 24 h | 70-80% |
| 2,2-Difluorocyclopentanone | Cyclohexylamine | 1.0 : 1.1 : 1.5 | DCE | 18 h | 80-90% |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Incomplete imine/iminium formation.[14] 2. Deactivated amine (weakly basic). 3. Steric hindrance. | 1. Add 0.1-1.0 equivalents of glacial acetic acid to catalyze imine formation.[9][11] 2. Increase the reaction time or gently warm the reaction to 40-50 °C. 3. Increase the equivalents of the amine and STAB. |
| Formation of Alcohol Byproduct | 1. Reducing agent is not selective. 2. Presence of water in the reaction. | 1. Ensure high-purity sodium triacetoxyborohydride is used. Do not substitute with NaBH₄. 2. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere. |
| Dialkylation of Primary Amine | The secondary amine product reacts with another molecule of the ketone. | This is generally less of a problem with STAB than with other methods. If observed, try using a slight excess of the amine (1.05-1.1 equiv) to ensure the ketone is the limiting reagent.[10] For problematic cases, a two-step procedure (pre-forming the imine, then reducing) can be employed.[12] |
Conclusion
The direct reductive amination of 2,2-difluorocyclopentanone using sodium triacetoxyborohydride is a highly efficient, selective, and operationally simple method for the synthesis of valuable 2,2-difluorocyclopentylamine derivatives. The chemoselectivity of STAB effectively mitigates the common side reaction of ketone reduction, leading to high yields of the desired amine product. By understanding the mechanistic principles and the rationale behind the chosen conditions, researchers can confidently apply and adapt this protocol to a wide range of primary and secondary amines, accelerating the discovery and development of novel fluorinated compounds.
References
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - article [repository.rudn.ru]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
- 14. reddit.com [reddit.com]
Synthesis and Evaluation of a Potent Cathepsin S Inhibitor Utilizing a 2,2-Difluorocyclopentylamine Scaffold
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] The introduction of gem-difluoro groups, in particular, can alter the acidity of neighboring protons and induce favorable conformational constraints, making building blocks like 2,2-Difluorocyclopentan-1-amine hydrochloride highly valuable scaffolds for inhibitor design.[3][4]
This application note provides a comprehensive guide to the synthesis and evaluation of a potent enzyme inhibitor using this compound. We will focus on the synthesis of a representative inhibitor of Cathepsin S, a cysteine protease implicated in autoimmune diseases and cancer.[5] The protocols herein detail a robust synthetic route and a sensitive fluorometric assay for assessing inhibitor potency, providing researchers with the necessary tools to explore this promising chemical space.
Rationale for Targeting Cathepsin S with a Difluorinated Scaffold
Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules.[6][7] Its aberrant activity has been linked to the pathology of various autoimmune disorders, including rheumatoid arthritis and psoriasis, as well as to tumor progression.[5] Consequently, the development of potent and selective Cathepsin S inhibitors is an area of intense research.
The 2,2-difluorocyclopentylamine moiety is an attractive scaffold for targeting Cathepsin S for several reasons:
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the difluorinated cyclopentyl ring resistant to oxidative metabolism, which can lead to improved pharmacokinetic profiles.[1]
-
Conformational Rigidity: The gem-difluoro substitution introduces a degree of conformational constraint on the cyclopentyl ring, which can help to pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme's active site.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent amine, which can influence its interaction with key residues in the enzyme's binding pocket.
Synthetic Protocol: Amide Coupling of this compound
This protocol describes a standard amide coupling reaction to synthesize a Cathepsin S inhibitor from this compound and a suitable carboxylic acid. For this example, we will use 4-cyanobenzoyl chloride as the coupling partner, a common fragment in Cathepsin S inhibitors.
Materials and Reagents
-
This compound
-
4-Cyanobenzoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine salt in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and act as a base for the coupling reaction. Stir for 10 minutes at room temperature.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,2-difluorocyclopentyl)-4-cyanobenzamide.
Figure 1. Synthetic workflow for the preparation of a Cathepsin S inhibitor.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Outcome |
| ¹H NMR | Peaks corresponding to the aromatic and cyclopentyl protons, with appropriate splitting and integration. |
| ¹⁹F NMR | A characteristic signal for the gem-difluoro group.[4] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition.[8] |
| HPLC | A single major peak indicating high purity (>95%). |
Biochemical Assay: Fluorometric Measurement of Cathepsin S Inhibition
The inhibitory potency of the synthesized compound against human Cathepsin S is determined using a sensitive fluorescence-based assay. This assay measures the cleavage of a fluorogenic substrate, releasing a fluorescent molecule that can be quantified.[7][9]
Materials and Reagents
-
Recombinant human Cathepsin S
-
Cathepsin S Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic Substrate: Z-Val-Val-Arg-AFC (Z-VVR-AFC) or Z-Val-Val-Arg-AMC (Z-VVR-AMC)
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for AFC or AMC)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Dilute the recombinant Cathepsin S to the desired working concentration in chilled Assay Buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of the 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).
-
Add the diluted Cathepsin S enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader. The excitation/emission wavelengths are typically ~400/505 nm for AFC and ~355/460 nm for AMC.[8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.
-
Figure 2. Workflow for the Cathepsin S inhibition assay.
Expected Results and Discussion
The synthesized N-(2,2-difluorocyclopentyl)-4-cyanobenzamide is expected to exhibit potent inhibition of Cathepsin S. The IC₅₀ value obtained from the fluorometric assay will provide a quantitative measure of its potency. A low nanomolar IC₅₀ value would indicate a successful synthesis of a potent inhibitor.
The rationale for this expected potency lies in the combination of the difluorocyclopentylamine scaffold and the 4-cyanobenzamide warhead. The cyanobenzamide moiety is known to interact with the active site of cysteine proteases, while the difluorinated ring contributes to a favorable binding conformation and enhanced metabolic stability.
Further studies could involve assessing the selectivity of the inhibitor against other cathepsins (e.g., Cathepsin K, L, B) to establish a selectivity profile. Additionally, cell-based assays and in vivo studies would be necessary to evaluate the compound's therapeutic potential.
Conclusion
This compound is a versatile and valuable building block for the synthesis of enzyme inhibitors. This application note provides a detailed, field-proven protocol for the synthesis of a potent Cathepsin S inhibitor and its subsequent evaluation using a robust fluorometric assay. The principles and methodologies described herein can be readily adapted by researchers in drug discovery and medicinal chemistry to explore the potential of fluorinated scaffolds in developing novel therapeutics.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikprress.org [ikprress.org]
- 5. Synthesis of α-fluorocinnamate derivatives as novel cathepsin S inhibitors with in vitro antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Cathepsin S Assay Kit (Fluorometric) (NBP2-54845): Novus Biologicals [novusbio.com]
chiral separation of 2,2-Difluorocyclopentan-1-amine enantiomers
Application Note & Protocol
Topic: Chiral Separation of 2,2-Difluorocyclopentan-1-amine Enantiomers Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The enantiomers of chiral molecules often exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][2] This principle is especially critical for fluorinated cyclic amines, a structural motif of growing importance in medicinal chemistry. The inclusion of fluorine atoms, as in 2,2-Difluorocyclopentan-1-amine, can significantly alter a molecule's physicochemical properties, such as reducing the basicity of the amine, which may enhance its bioavailability.[3][4] Consequently, the development of robust and efficient methods for the separation and analysis of its enantiomers is a prerequisite for its advancement in any drug discovery pipeline.[5] This document provides a comprehensive guide to the chiral resolution of 2,2-Difluorocyclopentan-1-amine, detailing protocols for Supercritical Fluid Chromatography (SFC), diastereomeric salt resolution, and enzymatic kinetic resolution.
The Challenge of Fluorinated Amines
The primary challenge in separating fluorinated amine enantiomers lies in how the fluorine atoms modulate intermolecular interactions. The strong electron-withdrawing nature of fluorine decreases the pKa of the neighboring amine group.[3] This reduced basicity can weaken the ionic or hydrogen-bonding interactions that are often crucial for chiral recognition on many common chiral stationary phases (CSPs) or with acidic resolving agents.[6] Therefore, method development requires careful consideration of the separation platform to achieve effective enantioseparation.
Primary Method: Chiral Supercritical Fluid Chromatography (SFC)
For both analytical and preparative scale separation of chiral amines, SFC has emerged as a premier technique.[7] Its advantages include high speed, superior efficiency, and a reduced environmental footprint due to the use of supercritical CO₂ as the primary mobile phase component.[8][9]
Causality of Method Design
The separation on a chiral stationary phase (CSP) is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For primary amines like 2,2-Difluorocyclopentan-1-amine, polysaccharide-based and crown ether-based CSPs are primary candidates for screening.[1][10]
-
Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose): These are broadly applicable and rely on a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions. Due to the reduced basicity of the fluorinated amine, mobile phase additives are critical to ensure good peak shape and promote the necessary interactions.[1][6] Basic additives (e.g., diethylamine) are typically used to minimize deleterious interactions with residual silanols on the silica surface.[1]
-
Crown Ether-based CSPs: These phases show exceptional selectivity for primary amines by forming host-guest complexes with the protonated amine group (R-NH₃⁺).[10] This mechanism necessitates the use of an acidic additive (e.g., trifluoroacetic acid, TFA) to ensure the amine is protonated.[10]
Workflow for SFC Method Development
Caption: SFC method development workflow for chiral amine separation.
Experimental Protocol: Analytical SFC Screening
-
System Preparation: Ensure the SFC system is clean and equilibrated.
-
Mobile Phase Preparation:
-
Solvent A: Supercritical CO₂.
-
Solvent B (Co-solvent/Modifier): Methanol or Ethanol.
-
Additive Preparation: Prepare separate co-solvent bottles containing 0.3% Diethylamine (DEA) and 0.3% Trifluoroacetic Acid (TFA). The choice of additive must match the column type being screened.
-
-
Sample Preparation: Dissolve the racemic 2,2-Difluorocyclopentan-1-amine in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Screening Conditions:
-
Perform injections on a selection of polysaccharide and crown ether-based columns.
-
Start with a generic gradient or isocratic conditions as recommended by the column manufacturer. A typical starting point is 20% co-solvent.
-
-
Data Acquisition & Analysis: Monitor the separation using a UV detector (if the molecule has a chromophore after derivatization) or an evaporative light scattering detector (ELSD)/mass spectrometer (MS). Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 is generally desired for baseline separation.
Data Presentation: Exemplary SFC Screening Results
| Parameter | Condition 1 (Polysaccharide) | Condition 2 (Crown Ether) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Crownpak® CR-I (+) |
| Dimensions | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol + 0.3% DEA (80/20, v/v) | CO₂ / Methanol + 0.3% TFA (85/15, v/v) |
| Flow Rate | 3.0 mL/min | 2.5 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 35 °C |
| Retention Time 1 (t_R1) | 3.5 min | 4.2 min |
| Retention Time 2 (t_R2) | 4.1 min | 5.5 min |
| Resolution (Rs) | 1.8 | 2.5 |
| Selectivity (α) | 1.25 | 1.40 |
Note: Data is illustrative and serves as a representative example of a successful screening outcome.
Alternative Method: Diastereomeric Salt Resolution
For large-scale production, classical resolution via diastereomeric salt formation remains one of the most economical and scalable methods.[11][12] The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[13][14] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[11]
Logical Process for Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Screening for Optimal Salt/Solvent System
-
Setup: Use a 96-well plate for high-throughput screening.
-
Reagent Preparation:
-
Prepare stock solutions of racemic 2,2-Difluorocyclopentan-1-amine.
-
Prepare stock solutions of various chiral resolving agents (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Camphor-10-sulfonic acid).
-
-
Salt Formation:
-
In each well, combine the racemic amine with 0.5 to 1.0 equivalents of a chiral resolving agent.
-
Add a screening solvent (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures thereof).
-
-
Equilibration:
-
Seal the plate and subject it to temperature cycles (e.g., heat to 60 °C, then cool slowly to room temperature, followed by cooling to 4 °C) to facilitate crystallization of the least soluble salt.
-
-
Analysis:
-
After equilibration, centrifuge the plate to pellet any solid.
-
Carefully remove the supernatant (mother liquor).
-
Liberate the free amine from both the solid and the mother liquor by adding a strong base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess (% ee) of the amine from both phases using a developed chiral SFC or HPLC method.
-
-
Selection: The ideal system is one that yields a highly enriched enantiomer in the solid phase and the opposite enantiomer in the mother liquor.
Complementary Method: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) offers exceptional enantioselectivity under mild reaction conditions.[15] The most common approach for amines is the lipase-catalyzed acylation, where an enzyme selectively acylates one enantiomer, leaving the other unreacted.[15][16]
Protocol: Lipase-Catalyzed Acylation Screening
-
Reagents:
-
Substrate: Racemic 2,2-Difluorocyclopentan-1-amine.
-
Enzyme: Immobilized Lipase B from Candida antarctica (CALB) is a robust and common choice.
-
Acyl Donor: Ethyl acetate or ethyl methoxyacetate.
-
Solvent: A non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).
-
-
Reaction Setup:
-
To a vial, add the racemic amine (1 equivalent), the solvent, the acyl donor (1.5 equivalents), and the immobilized lipase (e.g., 10-20 mg per 100 mg of substrate).
-
-
Monitoring:
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
-
Periodically take small aliquots, filter out the enzyme, and analyze by chiral SFC/HPLC to monitor the conversion and the % ee of the remaining starting material.
-
-
Workup:
-
Stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted amine and the acylated product.
-
Filter off the immobilized enzyme (which can often be reused).
-
Separate the unreacted amine from the newly formed amide using standard techniques like column chromatography or acid/base extraction. The amide will be neutral, while the unreacted amine can be extracted into an acidic aqueous phase.
-
Conclusion
The chiral separation of 2,2-Difluorocyclopentan-1-amine is a critical step in its development as a potential pharmaceutical agent.
-
Supercritical Fluid Chromatography (SFC) stands out as the method of choice for rapid analytical method development and is highly efficient for both analytical and preparative-scale purification.[7][10]
-
Diastereomeric salt resolution is a time-tested, cost-effective, and highly scalable technique, making it ideal for large-volume manufacturing once an optimal resolving agent and solvent system are identified.[12][14]
-
Enzymatic kinetic resolution provides an alternative route that can offer unparalleled selectivity under very mild conditions, which is particularly useful when other methods fail or when high enantiopurity is paramount.[15][17]
The selection of the most appropriate method will depend on the specific requirements of the project, including the desired scale, cost considerations, timeline, and available equipment. A thorough screening of conditions, as outlined in this guide, is essential for a successful and efficient resolution of these valuable chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Difluorocyclopentan-1-amine Hydrochloride
Abstract
This document provides a comprehensive, three-stage guide for the large-scale synthesis of 2,2-Difluorocyclopentan-1-amine Hydrochloride, a key building block for pharmaceutical development. The described synthetic strategy is designed for scalability, prioritizing process safety, robustness, and high purity of the final active pharmaceutical ingredient (API) intermediate. The protocol begins with the Dieckmann condensation to form the core difluorinated cyclopentanone ring, followed by conversion to an oxime intermediate, and concludes with a catalytic hydrogenation and salt formation. This guide explains the causality behind critical process parameters and provides detailed, step-by-step protocols suitable for implementation in a pilot plant or manufacturing setting.
Introduction and Strategic Overview
2,2-Difluorocyclopentan-1-amine and its salts are valuable intermediates in medicinal chemistry, where the introduction of a gem-difluoro group adjacent to a key amine functionality can significantly enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. The synthesis of this compound on a large scale presents challenges related to the efficient and safe introduction of the fluorine atoms and the stereoselective formation of the amine.
The synthetic route detailed herein was selected for its scalability, use of cost-effective starting materials, and the formation of isolable, crystalline intermediates, which facilitates quality control throughout the process.
The overall transformation is divided into three primary stages:
-
Stage 1: Synthesis of 2,2-Difluorocyclopentanone. This stage employs an intramolecular Dieckmann condensation of diethyl 2,2-difluoroadipate, followed by acidic hydrolysis and decarboxylation to yield the key ketone intermediate. This classic cyclization is highly effective for forming five-membered rings.[1][2]
-
Stage 2: Synthesis of 2,2-Difluorocyclopentan-1-amine. The ketone is first converted to the corresponding 2,2-difluorocyclopentanone oxime. The oxime provides a stable, isolable intermediate that is then reduced to the target primary amine via catalytic hydrogenation. This two-step approach is often preferred in large-scale synthesis over direct reductive amination as it can offer better control and impurity profiles.
-
Stage 3: Isolation and Purification as the Hydrochloride Salt. The final free amine is converted to its hydrochloride salt, which typically exhibits superior stability and handling properties as a crystalline solid.
The complete workflow is illustrated below.
Caption: Overall Synthetic Workflow.
Detailed Synthesis Protocols
Stage 1: Synthesis of 2,2-Difluorocyclopentanone
This stage involves the base-mediated intramolecular cyclization of a difluorinated diester, followed by removal of the ester group to yield the target ketone.
Rationale: The Dieckmann condensation is a robust and well-understood method for forming 5- and 6-membered rings.[3] Using a strong base like sodium ethoxide (NaOEt) deprotonates the carbon alpha to one of the ester carbonyls, creating an enolate that attacks the second ester carbonyl intramolecularly. The subsequent acidic workup not only neutralizes the base but also drives the hydrolysis of the resulting β-keto ester, which readily decarboxylates upon heating to yield the final ketone. Toluene is chosen as a high-boiling, non-protic solvent suitable for this reaction.
Experimental Protocol:
-
Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Base Preparation: Charge the reactor with anhydrous toluene (30 L). Add sodium ethoxide (2.1 kg, 30.8 mol, 1.2 equiv) to the toluene with moderate stirring.
-
Substrate Addition: In a separate vessel, dissolve diethyl 2,2-difluoroadipate (6.5 kg, 25.7 mol) in anhydrous toluene (15 L). Charge this solution to the dropping funnel.
-
Condensation: Cool the reactor contents to 0-5 °C using a chiller. Add the diester solution dropwise to the stirred sodium ethoxide suspension over 2-3 hours. Causality: A slow, controlled addition is critical to manage the exotherm of the condensation reaction and prevent side reactions. The internal temperature must be maintained below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours. Monitor reaction completion by TLC or GC-MS.
-
Hydrolysis and Decarboxylation: Cool the reactor to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of 20% aqueous sulfuric acid (~15 L) until the pH of the aqueous layer is between 1-2.
-
Heat the biphasic mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours, monitoring the decarboxylation by observing the cessation of CO₂ evolution.
-
Work-up: Cool the mixture to room temperature. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 10 L). Combine all organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 L) followed by brine (15 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-difluorocyclopentanone as an oil.
-
Purification: Purify the crude product by vacuum distillation to afford pure 2,2-difluorocyclopentanone.
| Parameter | Value |
| Starting Material | Diethyl 2,2-difluoroadipate |
| Key Reagents | Sodium ethoxide, Sulfuric acid |
| Solvent | Toluene |
| Temperature | 0-10 °C (addition), RT (reaction) |
| Expected Yield | 70-80% |
| Product Purity (GC) | >98% |
Stage 2: Synthesis of 2,2-Difluorocyclopentan-1-amine
Part A: Oximation
Rationale: The ketone is converted to its oxime using hydroxylamine hydrochloride. A mild base, such as sodium acetate, is used to liberate free hydroxylamine in situ and neutralize the HCl byproduct, driving the reaction to completion.[4][5] Ethanol is an excellent solvent for both the reactants and the product.
Experimental Protocol:
-
Reactor Setup: Charge a 50 L reactor with 2,2-difluorocyclopentanone (3.0 kg, 25.0 mol), hydroxylamine hydrochloride (2.1 kg, 30.0 mol, 1.2 equiv), and sodium acetate (2.7 kg, 33.0 mol, 1.3 equiv).
-
Reaction: Add ethanol (95%, 25 L) and heat the mixture to a gentle reflux (70-75 °C) with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting ketone is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further cool to 0-5 °C for 2 hours. The oxime product may precipitate. If not, concentrate the mixture under reduced pressure to about half its volume.
-
Add cold deionized water (30 L) to the mixture to precipitate the product fully.
-
Filter the solid product, wash the cake with cold water (2 x 5 L), and dry under vacuum at 40-45 °C to a constant weight.
Part B: Catalytic Hydrogenation of the Oxime
Rationale: The C=N bond of the oxime is reduced to a C-N single bond using hydrogen gas and a catalyst. Raney® Nickel is a highly active and cost-effective catalyst for this transformation. The reaction is run in an ethanolic ammonia solution; the presence of ammonia is crucial to suppress the formation of secondary amine impurities by preventing the intermediate imine from reacting with the final amine product.
Caption: Role of Ammonia in Oxime Reduction.
Experimental Protocol:
-
Reactor Setup: Use a high-pressure hydrogenation reactor (autoclave) rated for at least 50 bar. Ensure the system is clean, dry, and has passed a pressure leak test with nitrogen.
-
Catalyst Handling (Critical Safety Step): In a fume hood, carefully charge the autoclave with Raney® Nickel (approx. 300 g, 50% slurry in water). WARNING: Raney® Nickel is pyrophoric and may ignite if it dries out in the air.[6][7][8] It must be handled as a water slurry at all times. All tools must be non-sparking.
-
Decant the water carefully and wash the catalyst with anhydrous ethanol (3 x 500 mL) to remove water.
-
Charging Reactants: Add a solution of 2,2-difluorocyclopentanone oxime (2.5 kg, 18.5 mol) in 7N ethanolic ammonia solution (25 L) to the autoclave.
-
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 35-40 bar. Begin stirring and heat the contents to 50-60 °C. The reaction is exothermic; use cooling coils to maintain the temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 8-12 hours.
-
Shutdown and Catalyst Removal: Cool the reactor to room temperature. Vent the excess hydrogen pressure safely. Purge the reactor three times with nitrogen.
-
Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. WARNING: The filter cake is highly pyrophoric.[7] Immediately quench the filter cake by submerging it in a large volume of water in a designated, marked container. Do not allow it to dry.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The residue contains the crude 2,2-difluorocyclopentan-1-amine free base.
| Parameter | Oximation | Hydrogenation |
| Starting Material | 2,2-Difluorocyclopentanone | 2,2-Difluorocyclopentanone Oxime |
| Key Reagents | NH₂OH·HCl, NaOAc | Raney® Ni, H₂, NH₃ |
| Solvent | Ethanol | 7N NH₃ in Ethanol |
| Temperature | 70-75 °C | 50-60 °C |
| Pressure | Atmospheric | 35-40 bar |
| Expected Yield | >90% | 85-95% |
| Purity (GC of free base) | >97% | >98% |
Stage 3: Hydrochloride Salt Formation and Purification
Rationale: The crude amine is converted to its hydrochloride salt to facilitate purification by crystallization and improve the compound's stability. Isopropanol (IPA) is a common solvent for this process, as many amine hydrochlorides have moderate solubility in it at higher temperatures but lower solubility at room temperature, allowing for good recovery upon cooling.[9][10]
Experimental Protocol:
-
Dissolution: Dissolve the crude 2,2-difluorocyclopentan-1-amine free base in isopropanol (approx. 10 L / kg of amine) in a clean, dry reactor.
-
Acidification: Cool the solution to 0-5 °C. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in isopropanol (~5-6 M) dropwise with vigorous stirring.
-
Monitor the pH of the solution. Continue addition until the pH is strongly acidic (pH 1-2). The hydrochloride salt will begin to precipitate.
-
Crystallization: Stir the resulting slurry at 0-5 °C for an additional 2-4 hours to ensure complete crystallization.
-
Isolation: Filter the crystalline solid using a centrifuge or Nutsche filter.
-
Washing: Wash the filter cake with cold isopropanol (2 x 2 L) followed by a wash with diethyl ether or methyl tert-butyl ether (MTBE) (2 x 3 L) to remove residual IPA and aid in drying.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Final Product: this compound is obtained as a white to off-white crystalline solid.
Process Safety and Hazard Analysis
-
Dieckmann Condensation: The reaction is exothermic, especially during the addition of the diester to the base and the subsequent acid quench. Strict temperature control is mandatory.
-
Raney® Nickel: This catalyst is extremely pyrophoric when dry and can ignite flammable solvents. It must always be handled as a slurry under an inert liquid (water, ethanol).[6][7] The spent catalyst on the filter cake is also highly pyrophoric and must be immediately and carefully quenched with water. Hydrogen gas is continuously evolved from the catalyst slurry.[6] Ensure adequate ventilation and prohibit all ignition sources in the handling area.
-
Catalytic Hydrogenation: This is a high-pressure reaction involving flammable hydrogen gas. The reactor must be located in a blast-proof bay. Proper purging procedures to remove all oxygen before introducing hydrogen are critical to prevent the formation of an explosive atmosphere.
-
Hydrogen Chloride: Anhydrous HCl is a corrosive and toxic gas. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-gas respirators.
Analytical Characterization
| Stage | Intermediate/Product | Recommended Techniques |
| 1 | 2,2-Difluorocyclopentanone | GC-MS, ¹H NMR, ¹⁹F NMR |
| 2A | 2,2-Difluorocyclopentanone Oxime | LC-MS, ¹H NMR, ¹⁹F NMR, Melting Point |
| 2B | 2,2-Difluorocyclopentan-1-amine | GC-MS (as free base), ¹H NMR, ¹³C NMR, ¹⁹F NMR |
| 3 | 2,2-Difluorocyclopentan-1-amine HCl | HPLC (for purity), ¹H NMR, Melting Point, Karl Fischer (for water content), Elemental Analysis |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Hydrogenation of Furfural to Cyclopentanone under Mild Conditions by a Structure-Optimized Ni-NiO/TiO2 Heterojunction Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergetic effects of hydrogenation and acidic sites in phosphorus-modified nickel catalysts for the selective conversion of furfural to cyclopentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 7. research.wayne.edu [research.wayne.edu]
- 8. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Strategic Incorporation of Fluorine in Neurotropic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, particularly in the challenging arena of neurotropic drug development. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be strategically leveraged to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of the rationale and methodologies for utilizing fluorinated building blocks in the design of novel central nervous system (CNS) agents. It offers detailed protocols for the synthesis of key fluorinated motifs and for the in vitro evaluation of their biological performance, empowering researchers to harness the full potential of this remarkable element.
The Fluorine Advantage in CNS Drug Design
The strategic placement of fluorine atoms can profoundly influence a drug candidate's disposition, leading to enhanced efficacy and a more favorable safety profile. Key advantages in the context of neurotropic agents include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3][4] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block or slow oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4][5][6]
-
Improved Blood-Brain Barrier (BBB) Permeability: The BBB represents a formidable obstacle for many potential CNS drugs.[7] Fluorine's lipophilic nature can enhance a molecule's ability to partition into the lipid bilayers of the BBB, facilitating its passage into the brain.[1][7][8] However, the effect of fluorination on lipophilicity is context-dependent and needs to be carefully balanced to avoid excessive non-specific binding.
-
Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, which are common in neurotropic agents. This modulation can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with the target protein.[9][10] Fluorine can also participate in favorable electrostatic interactions within the target's binding pocket, leading to increased potency and selectivity.[3]
-
Bioisosteric Replacement: Fluorine can serve as a bioisostere for a hydrogen atom or a hydroxyl group.[9][11] This substitution can maintain or improve biological activity while altering other properties like metabolic stability. For instance, replacing a methyl group with a trifluoromethyl group can have a significant impact on a compound's electronic and lipophilic profile.
The following diagram illustrates the multifaceted impact of fluorination on the properties of a drug candidate.
Caption: Impact of Fluorine on Drug Properties.
Synthesis of Key Fluorinated Building Blocks
The successful integration of fluorine into a neurotropic drug candidate often relies on the availability of versatile fluorinated building blocks. The following sections provide protocols for the synthesis of representative examples.
Protocol 1: Synthesis of a Trifluoromethyl-Substituted Heterocycle
This protocol describes a general method for the synthesis of trifluoromethylated heterocycles, which are prevalent in CNS drug candidates, using a trifluoromethyl building block strategy.[12]
Objective: To synthesize a 2-amino-5-trifluoromethyl-1,3,4-thiadiazole derivative.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic anhydride
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine thiosemicarbazide (1.0 eq) and a suitable acylating or alkylating agent (1.1 eq) in a minimal amount of a suitable solvent like ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add polyphosphoric acid (PPA) (10 eq by weight) and trifluoroacetic anhydride (2.0 eq).
-
Heat the mixture to 80-100 °C with vigorous stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5-trifluoromethyl-1,3,4-thiadiazole derivative.
Protocol 2: Synthesis of a Fluorinated Piperidine
Fluorinated piperidines are important scaffolds in many neurotropic agents. This protocol outlines a cis-selective hydrogenation of a fluoropyridine to yield a fluorinated piperidine.[4]
Objective: To synthesize a cis-fluorinated piperidine derivative via heterogeneous hydrogenation.
Materials:
-
Fluoropyridine starting material
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a solution of the fluoropyridine (1.0 eq) in methanol (0.1 M), add the Pd/C catalyst (5-10 mol %).
-
If the substrate is an acid-sensitive enamine, add one equivalent of HCl.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or crystallization to obtain the desired cis-fluorinated piperidine.
Protocols for In Vitro Evaluation
Once synthesized, the neurotropic potential and drug-like properties of fluorinated compounds must be rigorously evaluated. The following protocols describe key in vitro assays.
Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[2][13][14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsome solution (final protein concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
Caption: Workflow for Microsomal Stability Assay.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro method to predict the passive diffusion of compounds across the blood-brain barrier.[3][7][16]
Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate system (a 96-well donor plate and a 96-well acceptor plate with a filter membrane)
-
Porcine brain lipid extract solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the acceptor plate with the porcine brain lipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS buffer.
-
Prepare the test compound solutions in PBS in the donor plate (final DMSO concentration should be low, e.g., <1%).
-
Place the acceptor plate onto the donor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / ((V_A + V_D) * A * t) Where:
-
C_A is the concentration in the acceptor well.
-
C_eq is the equilibrium concentration, calculated as (C_DV_D + C_AV_A) / (V_D + V_A).
-
C_D is the concentration in the donor well at the end of the incubation.
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
A is the filter area.
-
t is the incubation time.
-
Protocol 5: Radioligand Binding Assay for Serotonin Transporter (SERT)
This competitive binding assay determines the affinity (Ki) of a test compound for a specific CNS target, in this case, the serotonin transporter (SERT).[1][9][10][11][17]
Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (hSERT).
Materials:
-
Cell membranes expressing hSERT (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]citalopram)
-
Test compound and a reference compound (e.g., Sert-IN-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates with glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, set up reactions in triplicate for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known non-radiolabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of the test compound).
-
Add the hSERT membrane preparation to each well.
-
Add the appropriate concentration of the test compound or buffer.
-
Add the radioligand at a concentration at or below its Kd.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: The Impact of Fluorination
The following table summarizes representative data from the literature, comparing the properties of non-fluorinated compounds with their fluorinated analogs. This quantitative comparison highlights the significant improvements that can be achieved through strategic fluorination.
| Compound Pair | Target | Modification | Potency (IC₅₀/Kᵢ, nM) | Metabolic Half-Life (t½, min) | BBB Permeability (Pₑ, 10⁻⁶ cm/s) | Reference |
| Compound A | SERT | Non-fluorinated | 50 | 15 | 2.5 | Fictional Example |
| Fluoro-Compound A | SERT | para-Fluoro | 10 | 60 | 8.0 | Fictional Example |
| Compound B | GSK-3β | Non-fluorinated | 120 | 8 | 1.2 | Fictional Example |
| Trifluoromethyl-B | GSK-3β | Trifluoromethyl | 25 | 45 | 5.5 | Fictional Example |
| Compound C | MAO-B | Non-fluorinated | 80 | 22 | 4.1 | Fictional Example |
| Difluoro-Compound C | MAO-B | gem-Difluoro | 15 | 95 | 12.3 | Fictional Example |
Note: The data in this table are illustrative examples based on trends reported in the literature and are not from a single source.
Conclusion
The incorporation of fluorine is a powerful and well-established strategy in the design of neurotropic agents. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust synthetic and analytical protocols, researchers can effectively design and evaluate novel CNS drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential. The application notes and protocols provided herein serve as a practical guide for scientists and drug development professionals seeking to leverage the unique advantages of fluorinated building blocks in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of 2,2-Difluorocyclopentanone
Welcome to the technical support resource for the reductive amination of 2,2-difluorocyclopentanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable transformation. The presence of the gem-difluoro group adjacent to the carbonyl significantly influences reactivity, often leading to common pitfalls such as low conversion, side-product formation, and difficult purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the reductive amination of 2,2-difluorocyclopentanone challenging?
The primary challenge stems from the powerful electron-withdrawing effect of the two fluorine atoms. This effect deactivates the carbonyl carbon, making it less electrophilic and slowing down the initial nucleophilic attack by the amine to form the hemiaminal intermediate.[1] Consequently, the subsequent formation of the key imine/iminium ion intermediate, which is the species that gets reduced, is often slow and inefficient.[2] This sluggish first step is the root cause of many optimization problems.
Q2: Which reducing agent is the best choice for a one-pot reaction?
For a one-pot, direct reductive amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[3][4] Its remarkable selectivity allows it to reduce the iminium ion much faster than it reduces the starting ketone.[5] This chemoselectivity is crucial because it allows the imine/iminium ion to form without premature reduction of the 2,2-difluorocyclopentanone starting material.[3][6] Unlike more powerful reducing agents, STAB provides a wider window for the slow imine formation to occur, leading to higher yields of the desired amine.[7]
Q3: My reaction is stalled with significant amounts of starting material remaining. What is the most likely cause?
The most common cause is inefficient formation of the imine/iminium ion intermediate.[2] Before troubleshooting the reduction step, you must confirm that the condensation is occurring. Several factors can hinder this:
-
Insufficiently acidic/basic conditions: Imine formation is typically favored under weakly acidic conditions (pH ~5-7) which help to facilitate dehydration of the hemiaminal intermediate without fully protonating and deactivating the amine nucleophile.[7][8]
-
Water accumulation: The condensation reaction produces water. In a reversible reaction, this water can hydrolyze the imine back to the starting materials.[2]
-
Steric hindrance: If you are using a bulky amine, the approach to the already sterically shielded cyclopentanone ring can be difficult.
Q4: How can I effectively monitor the reaction's progress?
Monitoring is critical to distinguish between failed imine formation and a failed reduction.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method. Co-spot your reaction mixture with both the starting ketone and amine. The disappearance of the ketone spot and the appearance of a new, often lower Rf spot (the product amine is typically more polar) indicates progress. Since these compounds may not be UV-active, staining is often necessary. A potassium permanganate (KMnO₄) dip or charring with a sulfuric acid solution can be effective for visualization.[9]
-
Mass Spectrometry (MS): For more precise monitoring, LC-MS or direct-injection MS can be used to track the masses of the starting materials, the imine intermediate, and the final amine product.[10] This provides an unambiguous view of the reaction progress.[10]
In-Depth Troubleshooting Guide
Problem: Low Yield or Complete Failure to React
This is the most frequent issue. The key is to systematically diagnose whether the problem lies in the initial condensation step or the final reduction step.
Caption: A decision tree for troubleshooting low-yield reactions.
Answer: Because the difluoroketone is deactivated, you need to push the equilibrium toward the imine.
-
Use a Protic Co-solvent or Catalyst: Adding a small amount of acetic acid can catalyze imine formation.[6] Alternatively, running the reaction in a solvent like methanol can facilitate the proton transfers necessary for hemiaminal dehydration, though care must be taken as some reducing agents like STAB are less compatible with methanol.[3][11]
-
Remove Water:
-
Azeotropic Removal: For a two-step process, you can form the imine in a solvent like toluene using a Dean-Stark apparatus to physically remove the water as it forms.[5]
-
Chemical Sequestration: Add anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves to the reaction mixture to absorb water in situ. This is a simple and effective method for one-pot procedures.
-
-
Lewis Acid Catalysis: For particularly stubborn cases, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the ketone carbonyl, promoting the amine addition.[7][12] The resulting imine can then be reduced.
Answer: If the imine is present, the issue lies with the reduction step.
-
Check Your Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic and can lose potency if not stored properly under inert gas.[4] Use a fresh bottle or verify the activity of your current batch.[3]
-
Increase Stoichiometry and Temperature: The iminium ion derived from 2,2-difluorocyclopentanone may be less reactive than standard iminium ions. Increase the equivalents of STAB from a typical 1.5 eq. to 2.0 or even 2.5 eq. Gentle heating to 40-50°C can also accelerate the reduction, but monitor for potential side reactions.
-
Consider Solvent Effects: STAB performs best in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6][11] Solvents like THF are also suitable.[3] Avoid protic solvents like methanol when using STAB in a one-pot setup, as they can slowly react with the reagent.[3][11]
Problem: Formation of 2,2-Difluorocyclopentanol Side Product
Answer: This side product forms when your reducing agent is too powerful or non-selective, reducing the ketone carbonyl faster than the imine can form and be reduced.[2]
-
Cause: This is a classic sign of using a non-selective reducing agent like Sodium Borohydride (NaBH₄) in a one-pot reaction.[11] NaBH₄ is capable of reducing both ketones and imines.[7]
-
Solution 1 (Recommended): Switch to a more chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB) . STAB is specifically designed for reductive aminations because it reduces iminium ions much more rapidly than ketones, virtually eliminating this side reaction.[3][4]
-
Solution 2 (If only NaBH₄ is available): You must use a two-step, one-pot procedure . First, mix the 2,2-difluorocyclopentanone and the amine in a suitable solvent (like methanol) and stir for several hours (or until TLC/LC-MS confirms imine formation is complete). Only then should you add the NaBH₄ to reduce the pre-formed imine.[7][13]
| Reagent | Typical Solvent | One-Pot Suitability | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF[3] | Excellent | Highly selective for imines over ketones; mild conditions.[4][5] | Water-sensitive; more expensive.[3] |
| NaBH₃CN | Methanol, Ethanol | Good | Selective at controlled pH (6-7); water-tolerant.[8][11] | Highly toxic (releases HCN); less reactive.[8] |
| NaBH₄ | Methanol, Ethanol | Poor (Requires 2 steps) | Inexpensive; readily available.[13] | Reduces both ketones and imines, leading to side products.[11] |
| H₂ / Catalyst (e.g., Pd/C) | Methanol, Ethanol | Good | "Green" reagents; high efficiency.[6] | Requires specialized hydrogenation equipment; catalyst may be sensitive. |
Optimized Experimental Protocols
Protocol 1: One-Pot Reductive Amination with STAB
This is the recommended starting point for most applications due to its simplicity and high selectivity.
Caption: A standard workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,2-difluorocyclopentanone (1.0 eq.) and the desired amine (1.05-1.2 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the mixture at room temperature for 1 hour to allow for initial imine formation.
-
Cool the reaction to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Two-Step Procedure with NaBH₄
Use this protocol if STAB is unavailable or if the one-pot method fails due to extremely slow imine formation.
Step-by-Step Methodology:
-
Imine Formation: Combine 2,2-difluorocyclopentanone (1.0 eq.) and the amine (1.1 eq.) in methanol (0.2 M). Add acetic acid (0.1 eq.) as a catalyst. Stir at room temperature until TLC/LC-MS analysis shows complete consumption of the ketone (this may take several hours).
-
Reduction: Cool the solution to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq.) slowly and portion-wise.
-
Workup: After stirring for an additional 1-2 hours at room temperature, quench the reaction by slowly adding water. Concentrate the mixture to remove most of the methanol, then perform a standard aqueous workup and extraction as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gctlc.org [gctlc.org]
Technical Support Center: Purification of 2,2-Difluorocyclopentan-1-amine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,2-Difluorocyclopentan-1-amine hydrochloride. As a critical building block in modern medicinal chemistry, its purity is paramount for the reliability and success of subsequent synthetic steps. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A: Recrystallization is the most robust and scalable method for purifying this compound.[1] As a hydrochloride salt, the compound is a crystalline solid with distinct solubility properties that are well-suited for this technique.[2][3] The key is to select an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the separation from impurities that remain in the mother liquor.
Q2: What are the typical impurities I should expect in my crude sample?
A: Impurities can originate from various sources in the synthetic pathway. Common contaminants include:
-
Unreacted Starting Materials: Precursors from the preceding synthetic step.
-
Reaction By-products: Isomers, over-fluorinated or under-fluorinated analogues, or products from side reactions.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Diethyl Ether, Dichloromethane).
-
Inorganic Salts: Salts generated during the reaction or workup (e.g., excess HCl, salts from quenching).
Q3: How do the gem-difluoro substituents influence the purification strategy?
A: The two fluorine atoms on the cyclopentane ring significantly increase the molecule's polarity and can influence its crystal lattice energy.[2] This has two main consequences:
-
Solubility: The compound's solubility profile will differ from its non-fluorinated counterpart. It may exhibit enhanced solubility in polar solvents.
-
Stability: While generally stable, aggressive purification conditions (e.g., very high temperatures or strong bases) could potentially lead to side reactions, though the C-F bond is typically robust. It's crucial to use controlled heating and avoid unnecessarily harsh conditions.
Q4: How should I store the purified this compound to maintain its integrity?
A: As a hydrochloride salt, the compound is significantly more stable and less volatile than its free-base form.[2] For optimal long-term stability, store the dry, crystalline solid in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from moisture and light.
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Q5: My compound "oils out" instead of forming crystals upon cooling. What's wrong and how do I fix it?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture), causing it to separate as a liquid phase instead of a solid crystal.
Causality & Troubleshooting Workflow:
This is one of the most common challenges in recrystallization. It's often caused by a suboptimal solvent choice or excessively rapid cooling. The following decision tree outlines a systematic approach to resolving this issue.
Caption: Decision tree for troubleshooting "oiling out".
Q6: I've successfully recrystallized my product, but my yield is unacceptably low. How can I improve it?
A: Low yield is typically a solubility issue. The product is likely too soluble in the chosen solvent, even at low temperatures.
Expert Insights & Solutions:
-
Minimize Solvent Volume: Ensure you are using the minimum amount of boiling solvent required to fully dissolve the crude solid. Any excess solvent will retain more of your product in solution upon cooling.
-
Optimize the Solvent System: A single solvent is often not ideal. Experiment with a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, isopropanol) and then titrate with a "poor" or "anti-solvent" (e.g., diethyl ether, hexanes) at an elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify and then cool slowly.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. A final temperature of 0-4°C is recommended for maximizing crystal precipitation.
-
Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Washing with room temperature solvent will redissolve a significant portion of your purified product.
Q7: My analytical data (¹H NMR, HPLC) shows that the purity has not significantly improved after recrystallization. What are the next steps?
A: This indicates that a key impurity has solubility properties very similar to your product, causing it to co-crystallize.
Advanced Strategies:
-
Change Solvent Polarity Drastically: If you used a polar protic solvent system (e.g., Isopropanol/Water), try a system with a different character, such as an ether/alkane mixture (e.g., THF/Hexane) if solubility allows. This can alter the co-crystallization equilibrium.
-
Perform an Acid-Base Workup: A highly effective method is to purify the compound in its free-base form.
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution to pH >10 with a suitable base (e.g., 2M NaOH).
-
Extract the free amine into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash the organic layer to remove inorganic salts.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.
-
The resulting free-base oil/solid can now be purified by standard silica gel column chromatography to remove non-basic impurities.
-
After chromatography, dissolve the purified free base in a suitable solvent (like diethyl ether or EtOAc) and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) to precipitate the pure hydrochloride salt.
-
Experimental Protocols & Data
Protocol 1: Systematic Recrystallization of 2,2-Difluorocyclopentan-1-amine HCl
This protocol outlines a self-validating workflow for purification.
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Initial Analysis: Characterize your crude material using ¹H NMR and HPLC to establish a baseline purity and identify major impurities.
-
Solvent Selection: Use small test tubes to test the solubility of ~10-20 mg of crude material in ~0.5 mL of various solvents (see Table 1). A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) with stirring. Add more solvent in small portions until the solid is just dissolved.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent. Press the crystals dry on the filter and then transfer them to a watch glass or drying dish to dry completely under vacuum.
-
Final Analysis: Once dry, determine the yield and re-analyze the product by HPLC, NMR, and melting point to confirm purity enhancement.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Isopropanol (IPA) | 4.3 | 82 | Often a good starting point for amine hydrochlorides. |
| Ethanol (EtOH) | 5.2 | 78 | Similar to IPA, may be slightly too strong a solvent. |
| Methanol (MeOH) | 6.6 | 65 | High polarity; often too soluble, but useful as the "good" solvent in a binary system. |
| Acetonitrile (MeCN) | 6.2 | 82 | Can be effective; polarity differs from alcohols. |
| Ethyl Acetate (EtOAc) | 4.3 | 77 | Medium polarity; may work well, especially with an anti-solvent. |
| Diethyl Ether | 2.9 | 35 | Typically used as an anti-solvent due to low polarity and boiling point. |
| Hexanes/Heptane | ~0.0 | 69 / 98 | Non-polar; used as anti-solvents. |
Protocol 2: Purity Assessment by Analytical Methods
A robust purity assessment is crucial for validating your purification protocol.[4]
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Detection: UV at 210-220 nm.
-
Analysis: A pure sample should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Check for the absence of peaks corresponding to impurities identified in the crude material. The integration of peaks should align with the expected proton count.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[5][6] It provides a clean spectrum where a pure sample of 2,2-Difluorocyclopentan-1-amine should exhibit a single signal (or a simple multiplet, depending on coupling). The absence of other fluorine-containing signals is a strong indicator of purity.[6]
-
Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be performed using a certified internal standard to determine an exact mass purity value.[4]
-
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. biophysics.org [biophysics.org]
- 6. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Difluorocyclopentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge
The synthesis of 2,2-difluorocyclopentan-1-amine, a valuable building block in medicinal chemistry, typically proceeds through a two-stage process: the α,α-difluorination of cyclopentanone followed by reductive amination. While conceptually straightforward, this pathway is fraught with potential side reactions that can significantly impact yield and purity. The strong electron-withdrawing nature of the gem-difluoro group deactivates the adjacent carbonyl, making the subsequent amination challenging and often leading to a range of predictable byproducts. This guide will dissect these issues and provide actionable solutions.
Visualizing the Synthetic Pathway
Caption: Synthetic route to 2,2-Difluorocyclopentan-1-amine.
Part 1: Troubleshooting Guide - Reductive Amination of 2,2-Difluorocyclopentanone
The conversion of 2,2-difluorocyclopentanone to the desired amine is the most critical and often problematic step. Below are common issues and their remedies.
Issue 1: Low Conversion of 2,2-Difluorocyclopentanone
Symptoms:
-
Significant amount of starting ketone remains after the reaction.
-
Low yield of the desired amine.
Root Cause Analysis: The gem-difluoro group at the α-position significantly reduces the electrophilicity of the carbonyl carbon, making the initial imine formation with the amine source (e.g., ammonia, ammonium salt) slow and thermodynamically unfavorable.
Troubleshooting Protocol:
-
Choice of Reducing Agent:
-
Standard reducing agents like sodium borohydride (NaBH₄) may be too slow.
-
Recommendation: Use a milder, more selective reducing agent that is effective at neutral to slightly acidic pH, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3] These reagents preferentially reduce the protonated imine/iminium ion over the ketone.
-
-
pH Control:
-
Imine formation is typically optimal under slightly acidic conditions (pH 5-6).[3] This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Avoid strongly acidic conditions, which will protonate the amine source, rendering it non-nucleophilic.
-
-
Use of Lewis Acids:
-
Lewis acids can coordinate to the carbonyl oxygen, further activating the ketone.
-
Recommendation: The addition of titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate imine formation and subsequent reduction.[4]
-
-
Reaction Concentration and Temperature:
-
Higher concentrations of the amine source (e.g., using a solution of ammonia in methanol) can help drive the equilibrium towards imine formation.
-
Gentle heating (40-50 °C) can increase the rate of imine formation, but be cautious of potential side reactions.
-
Issue 2: Formation of 2,2-Difluorocyclopentan-1-ol Byproduct
Symptoms:
-
A significant peak corresponding to the alcohol is observed in GC-MS or NMR analysis of the crude product.
Root Cause Analysis: This occurs when the reducing agent directly reduces the starting ketone instead of the intermediate imine. This is more common with stronger, less selective reducing agents like NaBH₄, especially if imine formation is slow.
Troubleshooting Protocol:
-
Optimize Reducing Agent and pH:
-
Stepwise vs. One-Pot Procedure:
-
Consider a two-step approach. First, form the imine by stirring the ketone and amine source (with a dehydrating agent like molecular sieves) for several hours. Monitor imine formation by NMR or IR. Once the imine is formed, then add the reducing agent.
-
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,2-Difluorocyclopentan-1-amine hydrochloride in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,2-Difluorocyclopentan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the solution-state stability of this valuable fluorinated building block. Our goal is to equip you with the foundational knowledge and practical troubleshooting tools necessary to ensure the integrity of your experiments and the reliability of your results.
This document moves beyond simple protocols to explain the chemical principles governing the stability of this compound, helping you anticipate challenges and make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What is this compound, and why is its stability a critical concern?
A: this compound is a saturated cyclic amine containing a gem-difluoro group. Such fluorinated motifs are highly sought after in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[1][2] As a hydrochloride salt, the compound is typically a stable, water-soluble solid.[3] However, once in solution, its stability can be influenced by various factors. Ensuring solution stability is critical because degradation can lead to a loss of compound concentration, the formation of unknown impurities, and ultimately, inaccurate and unreliable data in biological assays or chemical reactions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A: The key factors are:
-
pH: The equilibrium between the protonated amine hydrochloride and the free amine is pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6] This is a critical factor during storage and in experimental setups involving heat.
-
Solvent: While the hydrochloride salt is soluble in polar solvents, the choice of co-solvents can impact stability. Protic solvents can participate in hydrolysis, while the presence of contaminants in any solvent can initiate degradation.[7]
-
Oxidizing Agents: The amine functional group is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species present in the solution.[8]
-
Light: Exposure to UV or visible light can induce photolytic degradation. This is a common requirement for stability testing under ICH guidelines.[4]
Q3: How does the gem-difluoro group influence the molecule's chemical properties and stability?
A: The two fluorine atoms have a profound impact:
-
Increased C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the gem-difluoro group itself highly resistant to metabolic or chemical cleavage.[9]
-
Electronic Effect (pKa Modulation): Fluorine is the most electronegative element. The two fluorine atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the amine nitrogen. This reduces the nitrogen's ability to accept a proton, making the amine significantly less basic (i.e., lowers its pKa) compared to its non-fluorinated counterpart.[1] This shift in pKa is crucial as it dictates the compound's ionization state at a given pH.
Q4: What are the typical signs of degradation I should watch for?
A: Degradation can manifest in several ways:
-
Visual Changes: Development of color in a previously colorless solution or the formation of precipitate.
-
Chromatographic Changes: When analyzing by techniques like HPLC, you may observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products.
-
Inconsistent Experimental Results: A gradual or sudden loss of activity in a biological assay can be a sign that the active compound is degrading in the assay medium.
Section 2: Troubleshooting Guide: Investigating Solution Instability
This section provides a structured approach to diagnosing and resolving stability issues encountered during experiments.
Problem: My experimental results are inconsistent, or I am observing a loss of compound potency over time. I suspect the compound is degrading in my solution.
This is a common and critical issue. The following workflow will help you systematically investigate the stability of your compound.
2.1 Initial Assessment Workflow
The first step is to confirm if degradation is occurring. This workflow provides a logical sequence for your investigation.
Caption: Initial workflow for diagnosing solution instability.
2.2 Recommended Action: Conduct a Forced Degradation Study
If the initial assessment confirms instability, a forced degradation (or stress testing) study is the next logical step.[10]
Why is this necessary? A forced degradation study is an accelerated method to identify the likely degradation pathways of a drug substance.[8] It purposefully exposes the compound to harsh conditions to generate degradation products in a short period. The results are invaluable for:
-
Identifying Vulnerabilities: Pinpointing whether the compound is sensitive to acid, base, oxidation, light, or heat.
-
Developing a Stability-Indicating Method: The generated samples are used to develop an analytical method (typically HPLC) that can separate the parent compound from all potential degradation products. This is crucial for accurate quantification in all future experiments.[8]
-
Guiding Formulation and Storage: Understanding the compound's liabilities allows for the development of stable formulations and the definition of appropriate storage conditions (e.g., pH-controlled buffer, refrigeration, protection from light).[10]
Section 3: Standard Operating Protocols
This section provides detailed, step-by-step methodologies for key experiments.
3.1 Protocol: Preparation and Handling of Stock Solutions
To minimize variability, adhere to the following best practices:
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to avoid introducing contaminants that could catalyze degradation.
-
Gravimetric Preparation: Prepare stock solutions gravimetrically for the highest accuracy.
-
Use a Suitable Solvent: For the hydrochloride salt, sterile water or DMSO are common initial choices. Buffer your aqueous solutions if pH control is critical for your application (e.g., PBS at pH 7.4).
-
Storage: Store stock solutions in amber vials to protect from light, and at low temperatures (e.g., -20°C or -80°C) to slow degradation.
-
Fresh is Best: For sensitive experiments, prepare working solutions fresh from a solid sample or a recently prepared stock solution on the day of use.
3.2 Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions. The goal is to achieve 5-20% degradation, which is enough to detect degradants without destroying the parent compound.[4]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and/or other relevant co-solvents (e.g., acetonitrile)
-
Heating block or oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with UV or MS detector
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up stress conditions in separate, clearly labeled vials as described in the table below. Include a control sample (stock solution stored at 5°C, protected from light).
-
Monitor the reactions by taking aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis (e.g., add an equimolar amount of base or acid, respectively) to stop the reaction and protect the HPLC column.
-
Analyze all samples, including the control, using a suitable HPLC method.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Rationale & Causality |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Simulates gastric conditions and tests the stability of the protonated amine and the overall molecule to low pH.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Tests for susceptibility to nucleophilic attack by hydroxide, which can be relevant for ester or amide groups (not present here, but a standard test). It forces the equilibrium to the free amine, testing its stability.[5] |
| Oxidation | 0.1% - 3% H₂O₂ | Room Temperature | Amines are susceptible to oxidation, which can form N-oxides or other oxidative degradants. This tests for reactivity with reactive oxygen species.[8] |
| Thermal Stress | 60°C - 80°C | Elevated Temp. | Assesses the intrinsic thermal stability of the molecule by providing energy to overcome activation barriers for degradation.[4] |
| Photostability | ICH Q1B light source | Per guideline | Evaluates if the molecule absorbs light and undergoes photochemical degradation.[4] |
Section 4: Data Interpretation & Expected Outcomes
After performing the forced degradation study, you will have a dataset to analyze.
4.1 Interpreting Chromatographic Data
-
A Good Stability-Indicating Method: The HPLC chromatogram of a stressed sample should show baseline resolution (>1.5) between the parent peak and all degradation product peaks.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration. A poor mass balance may indicate that some degradants are not being detected (e.g., they are volatile or do not have a UV chromophore) or are precipitating from the solution.
4.2 Hypothetical Data Summary
The results can be summarized in a table to provide a clear overview of the compound's liabilities.
| Stress Condition | Duration (hrs) | Temperature | % Degradation (Hypothetical) | Observations |
| Control (5°C) | 48 | 5°C | < 1% | Compound is stable under refrigerated storage. |
| 0.1 M HCl | 24 | 60°C | 8% | Minor degradation, suggesting good stability in acid. |
| 0.1 M NaOH | 24 | 60°C | 15% | Moderate degradation. The free amine form may be less stable. One major degradant observed. |
| 3% H₂O₂ | 8 | Room Temp | 22% | Significant degradation, indicating susceptibility to oxidation. Multiple small degradant peaks. |
| Thermal (Solution) | 48 | 80°C | 12% | Moderate thermal lability in solution. |
| Photostability | ICH Std. | Per guideline | < 2% | Compound is photostable. |
By following this structured guide, researchers can confidently assess the stability of this compound, troubleshoot issues, and generate reliable, reproducible data in their drug discovery and development efforts.
References
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. New methods for the construction of fluorinated cyclic amines and amides - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Navigating the Degradation Pathways of Fluorinated Cyclopentylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated cyclopentylamines. This guide is designed to provide in-depth, field-proven insights into the potential metabolic and chemical degradation pathways of this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental observations, helping you anticipate challenges, troubleshoot effectively, and design more robust molecules.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary metabolic pathways I should anticipate for a fluorinated cyclopentylamine?
You should primarily anticipate two major enzymatic pathways: oxidative deamination of the amine and hydroxylation of the cyclopentyl ring. The presence and position of fluorine will significantly modulate the likelihood and outcome of these transformations.
-
Oxidative Deamination: This is a common metabolic route for primary and secondary amines, often catalyzed by Cytochrome P450 (CYP) enzymes or monoamine oxidases (MAO).[1][2] The reaction proceeds through the removal of the amine group to form a cyclopentanone metabolite and ammonia.[1] Fluorination on the cyclopentyl ring can influence the rate of this process by altering the electronic properties of the molecule.[3]
-
Ring Hydroxylation: CYP enzymes can also directly oxidize the C-H bonds on the cyclopentyl ring to form hydroxylated metabolites (cyclopentanol derivatives).[4][5] The location of this "metabolic hotspot" is highly dependent on the steric and electronic environment. Fluorine is often strategically placed to "block" these susceptible positions, leveraging the strength of the C-F bond to prevent oxidation at that site.[4][6]
Q2: My LC-MS data shows a loss of 19 Da, suggesting defluorination. What are the likely mechanisms?
Observing a loss of fluorine is a critical event that warrants careful investigation due to the potential for forming reactive or toxic metabolites.[7][8] While the C-F bond is strong, it is not inert under biological conditions.[3]
Key potential mechanisms for defluorination of an aliphatic ring include:
-
CYP-Mediated Oxidative Defluorination: Similar to hydroxylation, CYP enzymes can attack a fluorinated carbon. This can lead to the formation of an unstable intermediate that subsequently eliminates a fluoride ion (F⁻) to form a ketone or aldehyde. Significant defluorination of fluorocyclohexane, a close analog, has been observed in both rat hepatocytes and in vivo, likely mediated by CYPs.[9]
-
Metabolic Activation followed by Elimination: Metabolism at a site adjacent to the fluorinated carbon can "activate" the C-F bond for cleavage. For instance, hydroxylation at a neighboring carbon could create an electronic environment that facilitates the elimination of hydrofluoric acid (HF).
Q3: I'm observing time-dependent inhibition (TDI) of CYP3A4 with my fluorinated cyclopentylamine. What could be the cause?
Time-dependent inhibition is a serious concern in drug development and often points to the formation of reactive metabolites that covalently modify and inactivate the enzyme.[10] For cyclic amines, a likely culprit is bioactivation through oxidation of the amine.
For cyclopentylamines, especially those with structural similarities to cyclopropylamines, one proposed mechanism involves a single electron transfer (SET) from the amine nitrogen by the CYP enzyme.[11][12] This can lead to the formation of a radical cation. In strained ring systems like cyclopropylamines, this can trigger ring-opening and the formation of highly reactive species that bind to the enzyme.[12][13] While a cyclopentyl ring is less strained, the potential for the formation of reactive iminium ions or other species following oxidation at the amine should be considered a primary hypothesis for TDI.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Unexpected Metabolites Detected - A Peak Corresponding to Cyclopentanone
-
Question: My metabolic stability assay (using human liver microsomes) shows a major metabolite with a mass corresponding to the cyclopentanone analog of my parent compound. What is happening?
-
Answer & Rationale: You are observing the classic outcome of oxidative deamination .[1] The amine group is being enzymatically removed and replaced with a carbonyl group. This is a very common metabolic pathway for primary amines and is often mediated by CYP enzymes.[14] The reaction proceeds by oxidation of the carbon-nitrogen bond, formation of an unstable carbinolamine or imine intermediate, which then hydrolyzes to yield the ketone and ammonia.[15] The presence of this metabolite confirms that the amine itself is a primary site of metabolic attack.
-
Troubleshooting Steps:
-
Enzyme Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to identify the specific isoform(s) responsible for the deamination.[10] This is crucial for predicting potential drug-drug interactions.
-
Chemical Inhibition: In your microsomal incubation, include specific chemical inhibitors for major CYP families to confirm the results from the recombinant enzymes.
-
Structural Modification: If this pathway is too rapid and limits the compound's half-life, consider medicinal chemistry strategies. Modifying the amine (e.g., to a secondary or tertiary amine with specific substituents) or altering the steric environment around the amine could reduce its accessibility to the metabolizing enzyme.
-
Issue 2: Poor Mass Balance in 19F NMR Analysis of Metabolites
-
Question: After incubating my compound with hepatocytes, I'm analyzing the supernatant with ¹⁹F NMR. The total integral of all fluorine-containing species is significantly lower than my initial concentration. Where did the fluorine go?
-
Answer & Rationale: A poor fluorine mass balance is a red flag for a defluorination event. The "missing" fluorine has likely been converted to inorganic fluoride (F⁻), which is not detectable by standard ¹⁹F NMR methods used for organic compounds. This indicates that the C-F bond has been cleaved.[3][8] This can result from oxidative metabolism at the fluorinated carbon or other complex chemical rearrangements.[9]
-
Troubleshooting Steps:
-
Use a Fluoride Ion-Selective Electrode (ISE): This is a direct way to quantify the amount of inorganic fluoride released into the incubation medium. A corresponding increase in the fluoride ion concentration would confirm defluorination.
-
Radiolabeling Studies: If feasible, synthesizing a version of your compound with ¹⁸F allows for highly sensitive tracking of the fluorine atom's fate using techniques like radio-HPLC or PET imaging.
-
LC-MS/MS Analysis for Ketones: Look for metabolites where the fluorine has been replaced by a hydroxyl group or a ketone, which are the common end-products of oxidative defluorination.[9]
-
Issue 3: Difficulty in Chromatographic Separation of Metabolites
-
Question: My HPLC analysis shows several broad or co-eluting peaks for my hydroxylated metabolites. I suspect I have a mix of regioisomers and diastereomers. How can I resolve them?
-
Answer & Rationale: Fluorinated cyclopentylamines are inherently chiral, and the introduction of a hydroxyl group during metabolism creates a new stereocenter. If your parent compound is a racemate, hydroxylation can produce four or more new stereoisomers (regioisomers, each as a pair of diastereomers). These isomers often have very similar physicochemical properties, making them challenging to separate on standard reverse-phase columns.[16][17]
-
Troubleshooting Steps:
-
Chiral Chromatography: This is the most direct approach. Employ a chiral stationary phase (CSP) column to separate the enantiomers and diastereomers. This is essential for understanding if the metabolism is stereoselective.[17][18]
-
Method Optimization: Systematically vary the mobile phase composition, gradient, temperature, and pH on your existing column. Sometimes small changes can significantly improve resolution.
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity and higher efficiency than HPLC for chiral separations and can be a powerful alternative.
-
Derivatization: Chemically derivatizing the metabolites can introduce a new functional group that exaggerates the physicochemical differences between isomers, making them easier to separate. However, this adds complexity to sample preparation.[16]
-
Visualizing the Degradation Pathways
To provide a clearer understanding of the potential transformations, the following diagrams illustrate the key metabolic pathways for a generic fluorinated cyclopentylamine.
Primary Metabolic Pathways
Caption: Major metabolic routes for fluorinated cyclopentylamines.
Mechanism of Defluorination
Caption: A potential pathway for CYP-mediated oxidative defluorination.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Clint) of a fluorinated cyclopentylamine.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled HLM (final concentration 0.5 mg/mL), and 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the HLM suspension at 37°C for 5 minutes.
-
Initiate Reaction: Add the fluorinated cyclopentylamine (final concentration 1 µM, from a stock in acetonitrile or DMSO; final organic solvent concentration <0.5%).
-
Start Metabolism: Add a pre-warmed NADPH regenerating solution (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂). Mix immediately.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (parent/internal standard) versus time. The slope of the linear regression (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and intrinsic clearance (Clint) as (k / [HLM protein concentration]).
Protocol 2: Forced Degradation Study (Acid/Base/Oxidative Stress)
Objective: To assess the chemical stability of the fluorinated cyclopentylamine and generate potential degradation products for analytical method development.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same volume of water.
-
Neutralization & Analysis: Before analysis, neutralize the acid and base samples. Analyze all samples, including the control, by a stability-indicating LC-MS method (e.g., using a photodiode array detector and a mass spectrometer) to identify and quantify any degradation products.
Quantitative Data Summary
The following table summarizes the expected impact of fluorination on the metabolic stability of a cyclopentylamine scaffold, based on established principles.[4][6][19]
| Position of Fluorination on Cyclopentyl Ring | Expected Impact on Oxidative Deamination Rate | Expected Impact on Ring Hydroxylation Rate | Rationale |
| No Fluorine | Baseline Rate | Baseline Rate | The unsubstituted ring provides multiple sites for metabolic attack. |
| Fluorine at C2 | Minor change | Significantly reduced at C2; may increase at C3/C4 | The C-F bond blocks hydroxylation at C2. The strong inductive effect may slightly alter the pKa of the amine.[3] |
| gem-Difluoro at C2 | Minor change | Very significantly reduced at C2 | Gem-difluorination provides a robust metabolic shield at that position.[19] |
| Fluorine at C1 (α to amine) | Potentially reduced | Reduced at C1 | This is a less common substitution, as α-fluoroamines can be unstable.[7][20] However, if stable, the inductive effect would lower the amine's basicity, potentially reducing its affinity for some CYP enzymes.[3] |
References
- 1. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fluoridealert.org [fluoridealert.org]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of enantiomers: needs, challenges, perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. α-Fluoroamines - Enamine [enamine.net]
Technical Support Center: Synthesis of 2,2-Difluorocyclopentan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2,2-Difluorocyclopentan-1-amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic sequence. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The synthesis of this valuable building block is typically approached in three main stages: the formation of the key intermediate 2,2-difluorocyclopentanone, its subsequent reductive amination to the free amine, and the final conversion to the stable hydrochloride salt. This guide is structured to address specific issues that may arise during each of these critical transformations.
Part 1: Synthesis of 2,2-Difluorocyclopentanone Intermediate
The most common and scalable routes to the α,α-difluorinated ketone intermediate often involve multi-step sequences. A modern and effective method proceeds via a difluorocyclopropanation of a silyl dienol ether, followed by a thermally induced vinylcyclopropane/cyclopentene rearrangement.[1][2] An alternative, more traditional approach utilizes a Dieckmann condensation of a difluorinated adipate ester.[3] This section will focus on troubleshooting the rearrangement-based method.
Workflow for 2,2-Difluorocyclopentanone Synthesis
Caption: Overall workflow for the synthesis of the 2,2-Difluorocyclopentanone intermediate.
Q1: My yield of 2,2-difluorocyclopentanone is consistently low after the thermal rearrangement step. What are the likely causes?
A1: Low yields in this two-step, one-pot sequence are common and can typically be traced to three critical areas: the quality of the starting material, the conditions of the difluorocyclopropanation, or the efficiency of the thermal rearrangement.
-
Purity of Starting Material: The silyl dienol ether is sensitive to moisture and acidic conditions. Ensure it is freshly prepared or has been purified and stored under an inert atmosphere for optimal results.[2]
-
Difluorocyclopropanation Conditions: The generation of difluorocarbene from a precursor like trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) must be controlled. Add the TFDA dropwise to the heated solution of the silyl dienol ether.[2] A rapid addition can lead to dimerization and other side reactions, consuming the carbene source inefficiently. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction goes to completion.[2]
-
Suboptimal Rearrangement Temperature: The vinylcyclopropane rearrangement requires a significant thermal energy input. The reaction temperature must reach and be consistently maintained at approximately 140 °C.[2] Insufficient or fluctuating temperatures will result in an incomplete rearrangement, leaving the vinylcyclopropane intermediate in the crude product mixture and complicating purification.
| Parameter | Standard Condition | Optimized Recommendation | Rationale |
| TFDA Addition | Rapid or bulk addition | Dropwise over 5-10 minutes | Controls the concentration of reactive difluorocarbene, minimizing side reactions.[2] |
| Rearrangement Temp. | 120-130 °C | Stable 140 °C | Ensures complete conversion of the intermediate to the desired cyclopentanone.[2] |
| Atmosphere | Air | Inert (Nitrogen/Argon) | Protects the silyl dienol ether and other reagents from moisture and oxidative degradation. |
Table 1: Troubleshooting Parameters for Ketone Synthesis.
Part 2: Reductive Amination of 2,2-Difluorocyclopentanone
This stage is arguably the most challenging due to the electronic properties of the fluorinated ketone. The goal is to form an imine with an ammonia source, which is then reduced in situ to the desired primary amine.
Q2: The reductive amination is not working. I am recovering mostly unreacted ketone or a by-product I suspect is 2,2-difluorocyclopentanol. What is going wrong?
A2: This is a classic problem in the reductive amination of electronically deactivated ketones. The gem-difluoro group is strongly electron-withdrawing, which reduces the electrophilicity of the carbonyl carbon, making imine formation with ammonia slow and unfavorable.[2] The issues you are observing stem from two competing reactions:
-
Slow Imine Formation: The equilibrium between the ketone/ammonia and the imine/water lies heavily to the left.
-
Ketone Reduction: If the reducing agent is added before a sufficient concentration of the imine has formed, it will preferentially reduce the more abundant and reactive ketone carbonyl group to the corresponding alcohol.[2]
To overcome this, the reaction must be biased towards imine formation before reduction is initiated.
Recommended Protocol for Improved Reductive Amination:
-
Activate the Ketone: Dissolve the 2,2-difluorocyclopentanone in a suitable solvent like methanol. Add your ammonia source (e.g., ammonium acetate or 7N ammonia in methanol). Crucially, add a catalytic amount of a weak acid like acetic acid or a Lewis acid such as titanium(IV) isopropoxide (Ti(iOPr)₄).[2][4] This acid will protonate the carbonyl oxygen, increasing its electrophilicity and promoting the nucleophilic attack by ammonia.
-
Allow for Imine Formation: Stir this mixture at room temperature for at least 1-2 hours.[2] This pre-incubation period is critical to allow the imine equilibrium to be established.
-
Controlled Reduction: Cool the reaction mixture in an ice bath (0-5 °C). Then, add the reducing agent (e.g., sodium cyanoborohydride or sodium borohydride) portion-wise, carefully maintaining the low temperature.[2] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the iminium ion over the ketone.
-
Monitor Progress: Follow the reaction by TLC or LC-MS until the imine intermediate is fully consumed.
Caption: Troubleshooting flowchart for the reductive amination step.
Part 3: Formation and Purification of the Hydrochloride Salt
The final step involves converting the synthesized free amine, which may be an oil and somewhat unstable, into a solid, stable, and easy-to-handle hydrochloride salt.
Q3: After workup of the reductive amination, I have a crude oil. How do I effectively form and purify the hydrochloride salt to get a clean, solid product?
A3: The conversion to the hydrochloride salt is both a stabilization and a purification step.[2] If done correctly, it should precipitate the desired product from the solution, leaving many organic impurities behind.
Step-by-Step Salt Formation Protocol:
-
Solvent Selection: After a standard aqueous workup to remove inorganic salts and water-soluble components, the crude free amine should be dissolved in a minimal amount of a suitable non-polar organic solvent. Good choices include diethyl ether, ethyl acetate, or isopropanol.[2][3]
-
Acid Addition: While stirring the solution of the free amine, slowly add a solution of hydrochloric acid. It is best to use HCl dissolved in an organic solvent, such as 2M HCl in diethyl ether or HCl in isopropanol.[2][3] Gaseous HCl can also be bubbled through the solution.[3] Add the acid dropwise until the solution becomes acidic (check with pH paper) and no further precipitation is observed.
-
Inducing Precipitation: If the salt is slow to precipitate or forms an oil, several techniques can be employed:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Add a small seed crystal of the product if available.
-
Add a co-solvent in which the salt is less soluble (an "anti-solvent"), such as hexane or additional diethyl ether.[3]
-
-
Isolation and Washing: Stir the resulting slurry for about 30 minutes to an hour, sometimes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. It is crucial to wash the collected solid with a small amount of cold solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.[2][3]
-
Drying: Dry the final product under vacuum to remove all residual solvent.
Q4: My final hydrochloride salt product has a low melting point and looks discolored. What are the best practices for improving its purity?
A4: Impurities in the final salt usually originate from the preceding reductive amination step. While the salt formation itself is a purification method, it may not be sufficient if the crude amine is very impure.
-
Pre-Purification: Consider purifying the crude free amine by column chromatography on silica gel before forming the salt. This is often the most effective way to remove closely related impurities.
-
Recrystallization: If the salt has already been formed, recrystallization is a powerful purification technique. The ideal solvent system will dissolve the salt when hot but have low solubility when cold. You may need to screen various solvents (e.g., isopropanol/ether, ethanol/hexane) to find the optimal conditions.
-
Washing: Ensure the washing step after filtration is performed with a cold solvent to minimize loss of the desired product while effectively removing impurities.
References
Technical Support Center: Synthesis of gem-Difluorinated Amines
Welcome to the technical support center for the synthesis of gem-difluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in these synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab. The gem-difluoromethylene group (CF2) is a highly sought-after motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] However, its installation is not without challenges. This guide provides in-depth, field-proven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of gem-difluorinated amines in a question-and-answer format.
Question 1: My N-difluoromethylation reaction is giving a low yield. What are the likely causes and how can I optimize it?
Answer:
Low yields in N-difluoromethylation reactions are a common issue and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for improving your reaction's efficiency.
Probable Causes & Solutions:
-
Suboptimal Base: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the amine or activate the difluoromethylating agent. Conversely, an overly strong base can lead to the decomposition of your starting materials or the fluorinating reagent.[3]
-
Solution: If using a weak base, consider switching to a stronger, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH).[4] It is also crucial to carefully control the stoichiometry of the base.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent play a significant role in reaction rates and selectivity.
-
Solution: Aprotic polar solvents like DMF and acetonitrile are generally good starting points.[3] However, it's advisable to screen a range of solvents to find the optimal one for your specific substrate and reagent system.
-
-
Suboptimal Temperature: N-difluoromethylation reactions can be highly sensitive to temperature.
-
Solution: Some reactions require low temperatures to prevent reagent decomposition, while others need heating to proceed at a reasonable rate.[3] Experiment with a temperature gradient to find the optimal balance for your specific transformation.
-
-
Steric Hindrance: Highly substituted or sterically hindered amines may exhibit slow reaction kinetics or fail to react altogether.
-
Solution: For sterically demanding substrates, you may need to employ longer reaction times, higher temperatures, or a less sterically hindered difluoromethylating agent.[3]
-
-
Poor Nucleophilicity of the Amine: Electron-deficient amines, for instance, those bearing electron-withdrawing groups, are less nucleophilic and may show low reactivity.
-
Solution: In such cases, using a more reactive difluoromethylating reagent or employing harsher reaction conditions might be necessary to drive the reaction to completion.[3]
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low yield in N-difluoromethylation.
Question 2: I am observing significant side reactions in my synthesis of gem-difluorinated amines. What are the common side products and how can I minimize their formation?
Answer:
Side reactions can significantly complicate the purification process and reduce the overall yield. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Over-reaction or Decomposition: Many fluorinating agents are highly reactive and can lead to decomposition of starting materials or products if not controlled properly.
-
Mitigation: Careful control of reaction temperature, slow addition of reagents, and ensuring an inert atmosphere can help minimize decomposition.
-
-
Elimination Reactions: In some cases, elimination of HF can occur, especially with β-fluoro carbonyl compounds that have an acidic α-proton.[5]
-
Mitigation: The choice of a non-nucleophilic base and careful temperature control can often suppress elimination pathways.
-
-
Difluoromethylation at other nucleophilic sites: If your substrate contains other nucleophilic groups (e.g., hydroxyl, thiol), you may observe competitive difluoromethylation.
-
Mitigation: Protecting sensitive functional groups before the difluoromethylation step is a standard strategy to ensure chemoselectivity.
-
-
Formation of Monofluoroalkenes: When using gem-difluoroalkenes as precursors, nucleophilic attack can be followed by β-fluoride elimination, leading to monofluoroalkenes instead of the desired saturated product.[6][7]
-
Mitigation: The reaction conditions, including the choice of nucleophile and catalyst, can be optimized to favor the desired hydrofunctionalization over elimination.
-
Question 3: I am struggling with the purification of my target gem-difluorinated amine. What are some effective purification strategies?
Answer:
The unique physicochemical properties of gem-difluorinated amines can sometimes make their purification challenging.
Purification Strategies:
-
Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying these compounds.[4][8] The choice of eluent system is critical and may require some screening. A mixture of ethyl acetate and hexanes is often a good starting point.[8]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. Screening different solvent systems is recommended to find conditions that yield high-purity crystals.
-
Acid-Base Extraction: The basicity of the amine functionality can be exploited for purification. The pKa of the protonated amine is influenced by the inductive effect of the fluorine atoms.[9][10] You can often selectively extract your product into an aqueous acidic phase, wash away neutral organic impurities, and then basify the aqueous layer to recover your purified amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing gem-difluorinated amines?
A1: Several synthetic strategies have been developed. Some of the most common include:
-
Fluorination of Carbonyl Compounds: Deoxyfluorination of ketones or aldehydes using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by reductive amination.[11][12]
-
Difluoromethylation of Imines: The addition of a difluoromethyl group to pre-formed imines. This can be achieved using various difluorocarbene precursors.[13][14]
-
From Thioamides: Desulfurization-fluorination of thioamides using reagents like silver fluoride (AgF) offers a mild and rapid route.[15]
-
Hydrofunctionalization of gem-Difluoroalkenes: The addition of amines across the double bond of a gem-difluoroalkene.[6][7]
-
N-Difluoromethylation: Direct difluoromethylation of primary or secondary amines using a suitable difluoromethylating agent.[3][16][17]
Q2: How does gem-difluorination affect the physicochemical properties of an amine?
A2: The introduction of a gem-difluoromethylene group can significantly alter the properties of the parent amine:
-
Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms decreases the basicity (lowers the pKa) of the amine.[9][18]
-
Lipophilicity (LogP): The effect on lipophilicity is more complex and can either increase or decrease depending on the overall structure of the molecule, including the position of the fluorine atoms and the ring size in cyclic amines.[9][10][18]
-
Metabolic Stability: gem-Difluorination often improves metabolic stability by blocking a potential site of oxidation.[9][18]
Q3: What are the key safety precautions I should take when working with fluorinating reagents?
A3: Many fluorinating agents are hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:
-
Wear appropriate Personal Protective Equipment (PPE): This includes a flame-resistant lab coat, chemical safety goggles, a face shield, and gloves resistant to the specific chemicals being used (e.g., neoprene or Viton®).[19][20][21][22]
-
Handle reagents with care: Use appropriate tools like syringes or cannulas for transfers and avoid direct contact.[19]
-
Quenching: Be aware of potentially vigorous reactions when quenching. Perform quenching procedures slowly and at low temperatures.
-
Emergency Preparedness: Have an emergency plan and appropriate spill kits readily available.[19] Eyewash stations and safety showers should be easily accessible.[21]
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination to Synthesize a Secondary Amine
This protocol is a general method for the synthesis of secondary amines which can be precursors to gem-difluorinated amines or can be further modified.
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (2.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde in anhydrous THF, add the primary amine.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes).
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 3 hours or until the reaction is complete as monitored by TLC.[8]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.[8]
Caption: Workflow for reductive amination.
Protocol 2: General Procedure for gem-Difluoroallylation of Nucleophiles
This protocol describes a general method for the preparation of allylic gem-difluoromethylated compounds.[4]
Materials:
-
Difluoroallyl ammonium salt (1.2 equiv)
-
Nucleophile (e.g., phenol, alcohol, thiol) (1.0 equiv)
-
Sodium hydride (NaH) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried pressure tube equipped with a magnetic stir bar, add the difluoroallyl ammonium salt and NaH.
-
Add anhydrous DMF under an inert atmosphere (e.g., argon).
-
Introduce the nucleophile to the mixture.
-
Seal the pressure tube and stir vigorously at 23 °C for 30 minutes.[4]
-
Quench the reaction mixture with a few drops of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by chromatography on silica gel to afford the desired product.[4]
Data Summary
Table 1: Comparison of Fluorinating Agents
| Fluorinating Agent | Common Applications | Advantages | Disadvantages |
| Elemental Fluorine (F2) | Carbonyls, aromatics, C-H bonds | Excellent atom economy | Highly reactive and toxic, requires specialized handling |
| HF | Halide displacements (SN2) | Excellent atom economy | Extremely corrosive and hazardous |
| DAST / Deoxo-Fluor® | Alcohols → Alkyl fluorides, Carbonyls → gem-difluorides | Effective for deoxyfluorination | Can be corrosive, explosive byproducts at high temperatures |
| Selectfluor® | Carbonyls, aromatics, alkenes | Safe and easy to handle, low toxicity | Expensive, generates amine waste |
| Fluoroform (CHF3) | Carbonyl compounds | Utilizes a byproduct of Teflon production | Potent greenhouse gas |
Source: Adapted from Pattison, G. (2016).[23]
References
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. zjwintime.com [zjwintime.com]
- 20. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]
- 21. ipo.rutgers.edu [ipo.rutgers.edu]
- 22. nj.gov [nj.gov]
- 23. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: A Researcher's Guide to the Purification of 2,2-Difluorocyclopentan-1-amine Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,2-Difluorocyclopentan-1-amine hydrochloride. The purity of this fluorinated cycloalkylamine is paramount for the reliability and reproducibility of experimental data, particularly in the context of medicinal chemistry and drug discovery where even minor impurities can lead to misleading biological results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this compound.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with a foundational understanding of the potential impurities. For this compound, these typically arise from its synthesis, which commonly involves the reductive amination of 2,2-difluorocyclopentanone.
Common Impurities to Consider:
-
Unreacted Starting Material: Residual 2,2-difluorocyclopentanone.
-
Reducing Agent Byproducts: Borohydride salts or other residues from the reduction step.
-
Diastereomers: If the reduction of the intermediate imine is not completely stereoselective, a mixture of cis and trans diastereomers may be present.
-
Solvent Residues: Organic solvents used during synthesis and workup.
-
Over-alkylation Products: In some synthetic routes, secondary or tertiary amines can form as byproducts.
Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My final product shows a persistent peak corresponding to the starting ketone (2,2-difluorocyclopentanone) in GC-MS analysis. How can I remove it?
Answer: Residual ketone is a common issue stemming from incomplete reductive amination. Here are several strategies to address this:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude hydrochloride salt in a minimal amount of water or dilute aqueous acid (e.g., 1M HCl). Wash the aqueous solution with an organic solvent like diethyl ether or ethyl acetate. The basic amine hydrochloride will remain in the aqueous layer, while the neutral ketone will be extracted into the organic phase. Separate the layers and then carefully basify the aqueous layer (e.g., with NaOH or NaHCO₃) to liberate the free amine. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and re-form the hydrochloride salt by bubbling dry HCl gas or adding a solution of HCl in an anhydrous solvent like ether or isopropanol.
-
Recrystallization: If the ketone is present in small amounts, a carefully chosen recrystallization solvent system may selectively precipitate the desired amine hydrochloride, leaving the more soluble ketone in the mother liquor.
-
Chromatography: While less ideal for a hydrochloride salt on standard silica gel due to potential streaking, it is an option. It is often better to purify the free amine on silica gel (potentially with a small amount of triethylamine added to the eluent to reduce tailing) and then convert the purified amine back to the hydrochloride salt.
Q2: I'm struggling to find a suitable single solvent for recrystallizing my this compound. What should I try?
Answer: Finding an ideal single solvent for recrystallization can be challenging. A two-solvent system is often more effective. The principle is to dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, should yield crystals.
Recommended Solvent Systems for Amine Hydrochlorides:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Comments |
| Methanol | Diethyl Ether | A very common and effective system. |
| Ethanol | Ethyl Acetate | Another excellent choice. |
| Isopropanol | Heptane/Hexane | Good for larger scale crystallizations. |
| Water | Acetone/Isopropanol | Use with caution due to the high polarity of water. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., methanol).
-
While the solution is still warm, add the "poor" solvent (e.g., diethyl ether) dropwise with stirring until a persistent cloudiness is observed.
-
If too much "poor" solvent is added, add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Q3: My NMR spectrum suggests the presence of two diastereomers. How can I separate them?
Answer: The separation of diastereomers can often be achieved by fractional crystallization, taking advantage of their different solubilities.
-
Fractional Crystallization of the Hydrochloride Salt: Systematically try different recrystallization solvent systems. It's possible that one diastereomer is significantly less soluble and will crystallize out preferentially. This may require multiple recrystallization cycles to achieve high diastereomeric purity.
-
Diastereomeric Salt Formation with a Chiral Resolving Agent: This is a classical and powerful technique. Convert the free amine (after basification of the hydrochloride) into a salt with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomeric salts will have different physical properties, including solubility, allowing for their separation by crystallization. After separating the diastereomeric salts, the desired enantiomerically pure amine can be liberated by treatment with a base.
Frequently Asked Questions (FAQs)
Q: How should I store this compound?
A: As a hydrochloride salt, it is generally more stable and less volatile than the free amine. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent moisture absorption and potential degradation over time.
Q: What are the best analytical methods to assess the purity of my compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. For the analysis of the amine hydrochloride, derivatization or conversion to the free base may be necessary.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining enantiomeric and diastereomeric purity. Reversed-phase HPLC can be used to assess for non-volatile impurities.
-
Elemental Analysis (CHN): Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess overall purity.
Q: My amine hydrochloride is an oil and won't crystallize. What can I do?
A: This is often due to the presence of impurities that inhibit crystallization.
-
Purify the Free Amine: Convert the oily hydrochloride back to the free amine and purify it by column chromatography.
-
Re-form the Salt: After purification, carefully re-form the hydrochloride salt using anhydrous HCl. Often, the purified amine will form a crystalline salt.
-
Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a large excess of a poor solvent while stirring vigorously. This can sometimes induce precipitation of a solid.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Decision workflow for purification of 2,2-Difluorocyclopentan-1-amine HCl.
Technical Support Center: 2,2-Difluorocyclopentan-1-amine Hydrochloride
Welcome to the comprehensive technical guide for 2,2-Difluorocyclopentan-1-amine hydrochloride (CAS: 921599-70-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this valuable building block. The following information synthesizes critical safety data, chemical properties, and field-proven insights to address common and complex issues you may encounter.
I. Critical Safety & Handling Protocols
This section outlines the essential safety precautions and handling procedures. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of the compound.
Quick Reference Hazard Data
| Property | Value | Source |
| Physical State | Solid | [1] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Appearance | Brown to dark brown solid | [2] |
Step-by-Step Personal Protective Equipment (PPE) & Engineering Controls Workflow
Proper protection is non-negotiable. The fluorinated nature of this amine hydrochloride necessitates stringent controls to prevent exposure.
Caption: Workflow for ensuring safety during handling.
Detailed Handling Protocol
-
Preparation: Before retrieving the compound from storage, ensure your workspace in the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, glassware) ready.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the diagram above.
-
Weighing:
-
Perform all weighing operations within the fume hood to minimize inhalation risk.[1]
-
Due to the compound's likely hygroscopic nature (a common trait for amine salts and fluorinated compounds), work efficiently to minimize atmospheric exposure.[3]
-
Use an anti-static weigh boat or dish, as fine powders can be subject to static electricity.
-
-
Dissolution:
-
Cleanup:
-
Clean any spills immediately. For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
Wash all contaminated glassware and equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
-
Handwashing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
II. Storage & Stability Guide
The stability of this compound is contingent on proper storage conditions. As an amine hydrochloride, it is susceptible to degradation from moisture.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows potential degradation pathways. |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Minimizes exposure to atmospheric moisture and oxygen, crucial for hygroscopic compounds.[2] |
| Container | Tightly sealed, airtight container | Prevents moisture ingress.[3] |
| Location | Cool, dry, well-ventilated area away from incompatible materials | Standard best practice for chemical storage. |
The Hygroscopicity Problem: Why It Matters
Hygroscopicity is the tendency of a substance to absorb moisture from the air. For a solid compound like this amine hydrochloride, moisture absorption can lead to:
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in molar calculations and reaction stoichiometry.
-
Physical Changes: The powder may become clumpy or "cakey," making it difficult to handle and dispense accurately.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways over time.
Caption: The consequences of improper storage for a hygroscopic compound.
III. Troubleshooting & FAQs
This section addresses specific issues that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for this compound?
-
A1: As a hydrochloride salt, the compound is expected to have high solubility in polar protic solvents, with water being the primary choice.[4][5] For organic reactions, polar aprotic solvents like DMSO or DMF may be suitable, but solubility should be tested on a small scale first. The presence of fluorine atoms can sometimes reduce solubility in very nonpolar organic solvents.[6]
Q2: The compound appears clumpy or wet. Can I still use it?
-
A2: This indicates moisture absorption. While it may still be usable, the exact concentration of the active compound is unknown. For quantitative applications, it is highly recommended to use a fresh, unopened container. If you must use the material, be aware that your results may be skewed. Attempting to dry the compound in a vacuum oven at a low temperature could be an option, but this should be done with caution as the thermal stability of this specific compound is not widely published.
Q3: How do I neutralize the hydrochloride salt to get the free amine?
-
A3: To generate the free amine, you can dissolve the hydrochloride salt in a suitable solvent (like water or a polar organic solvent) and add a base. A weak inorganic base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) can be used. This should be followed by extraction of the free amine into an organic solvent. The choice of base and extraction solvent will depend on the specific requirements of your subsequent reaction.
Q4: Is the compound stable in aqueous solution?
-
A4: While amine hydrochloride salts are generally stable in solution, the long-term stability of this specific fluorinated compound in aqueous media is not extensively documented.[7] For best results, it is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, store the solution at 2-8°C and use it within a short timeframe (e.g., 24-48 hours). Visually inspect for any precipitation or color change before use.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen organic solvent.
Caption: Decision tree for troubleshooting solubility issues.
-
Explanation: As a salt, this compound requires a solvent with sufficient polarity to solvate the ions.[4] If initial attempts fail, increasing the polarity (e.g., moving from dichloromethane to methanol) is a logical step. Physical methods like sonication and gentle heating can overcome kinetic barriers to dissolution, but always monitor for any signs of decomposition when heating.
Issue 2: My reaction is giving low yields or unexpected side products.
-
Possible Cause 1: Inaccurate Reagent Quantity. If the starting material has absorbed water, the actual molar quantity used will be less than calculated, leading to lower yields.
-
Solution: Use a new, properly stored container of the compound. Store all hygroscopic reagents in a desiccator.
-
-
Possible Cause 2: Free Amine vs. Salt. Are you accounting for the hydrochloride? Some reactions require the free amine. If your reaction conditions are not basic enough to neutralize the HCl salt in situ, the amine may not be available to react.
-
Solution: Perform a separate free-basing step before the reaction or ensure your reaction conditions include at least one equivalent of a non-nucleophilic base to liberate the free amine.
-
-
Possible Cause 3: Incompatibility. Amine hydrochlorides can be acidic. This acidity might be incompatible with other reagents or intermediates in your reaction, causing degradation or side reactions.
-
Solution: Review your reaction mechanism for any acid-sensitive functional groups. A buffered system or the use of the free amine may be necessary.
-
IV. References
-
Solubility of 2,2,2-Trifluoroethanamine Hydrochloride. (n.d.). Solubility of Things. Retrieved from --INVALID-LINK--
-
Safety Data Sheet - this compound. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--
-
921599-70-4 CAS DataBase. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
(R)-2,2-Difluorocyclopentan-1-amine hydrochloride. (n.d.). Smolecule. Retrieved from --INVALID-LINK--
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from --INVALID-LINK--
-
Ways of crashing out amines. (2018, May 13). Reddit. Retrieved from --INVALID-LINK--
-
Forming oxalate salts of amines. (2021, August 26). Sciencemadness Discussion Board. Retrieved from --INVALID-LINK--
-
2,2-diethoxyethan-1-amine. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). J-Stage. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--
-
CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl... (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--
-
2,2-Difluorocyclopropan-1-amine hydrochloride 97%. (n.d.). AChemBlock. Retrieved from --INVALID-LINK--
-
The Chemistry of Fluorine: Understanding 2,2,2-Trifluoroethylamine Hydrochloride and its Industrial Impact. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
(R)-2,2-Difluorocyclobutan-1-amine hydrochloride | C4H8ClF2N. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride. (n.d.). ChemScene. Retrieved from --INVALID-LINK--
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2018, March 7). Retrieved from --INVALID-LINK--
-
Sorbitol 70% - SAFETY DATA SHEET. (n.d.). Retrieved from --INVALID-LINK--
-
Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from --INVALID-LINK--
-
What is the solubility of water in fluorous (fluorinated) solvents? (2017, October 19). ResearchGate. Retrieved from --INVALID-LINK--
-
3-FLUOROPYRROLIDINE HYDROCHLORIDE. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 921599-70-4 | CAS DataBase [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
troubleshooting poor conversion in reductive amination reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that can lead to poor conversion and unexpected outcomes in this cornerstone reaction. Reductive amination is one of the most powerful tools for C-N bond formation, accounting for a significant portion of such reactions in the pharmaceutical industry.[1][2][3] Its elegance lies in its ability to form amines from readily available carbonyls, but success often hinges on a delicate balance of equilibria and reaction kinetics.
This guide is structured as a series of questions you might ask when a reaction isn't performing as expected. We will explore the "why" behind each step, empowering you to diagnose issues and rationally design solutions.
Part 1: Troubleshooting Guide
This section is designed to help you systematically diagnose and solve common problems encountered during reductive amination.
Initial Diagnosis
Q: My reaction shows low conversion, a complex mixture of products, or no desired product at all. Where do I begin troubleshooting?
When a reductive amination fails, it's essential to determine which of the two core mechanistic steps is the bottleneck: (1) the formation of the imine/iminium ion intermediate, or (2) the reduction of that intermediate. A systematic approach is key.
Start by analyzing a crude sample of your reaction mixture by TLC, LC-MS, or ¹H NMR.
-
Scenario 1: Only starting materials (carbonyl + amine) are present. This points to a failure in the first step: imine formation. The equilibrium is not being established or is heavily favoring the starting materials. Your focus should be on optimizing the conditions for condensation.
-
Scenario 2: Starting materials and the imine/iminium intermediate are observed, but little to no final amine product. This indicates that the imine is forming successfully, but the reduction step is failing. The issue lies with your reducing agent or the conditions for reduction.
-
Scenario 3: A complex mixture of products is observed. This often points to side reactions, such as the reduction of your starting carbonyl to an alcohol, over-alkylation of the amine, or decomposition.[4] The choice of reducing agent and control of stoichiometry are critical here.
The following flowchart provides a visual guide for this initial diagnostic process.
Caption: A decision tree for troubleshooting reductive amination.
Problems with Imine/Iminium Formation
Q: My analysis shows only starting materials. How can I promote imine formation?
The condensation of a carbonyl and an amine to form an imine is a reversible, equilibrium-driven process that generates water.[5] To drive the reaction forward, you must shift this equilibrium.
-
The Critical Role of pH: Imine formation is typically acid-catalyzed. The optimal pH is a delicate balance, usually in the weakly acidic range of 4-6.[4][6]
-
Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[7]
-
Too Basic/Neutral (pH > 7): The carbonyl is not sufficiently activated by protonation, and the rate of condensation is often impractically slow.[8]
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH). This is a standard and highly effective practice, particularly when using acid-stable reducing agents.[9]
-
-
Water Removal: Since water is a byproduct, its removal can drive the equilibrium toward the imine. While not always necessary for one-pot reactions with efficient reducing agents, it can be crucial for difficult substrates.
-
Solution: For a two-step process, you can form the imine first in a solvent like toluene or methanol using a Dean-Stark trap or molecular sieves to sequester water before adding the reducing agent.
-
-
Substrate Reactivity:
-
Steric Hindrance: Heavily substituted ketones or bulky amines react much more slowly than simple aldehydes and primary amines.[10][11]
-
Electronics: Electron-poor aldehydes (e.g., those with electron-withdrawing groups) are more electrophilic and react faster. Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) react more slowly.
-
Solution: For sterically hindered or electronically challenging substrates, you may need to increase the temperature, extend the reaction time, or use a Lewis acid catalyst like Ti(Oi-Pr)₄ to activate the carbonyl.[12][13]
-
Problems with the Reduction Step
Q: I've confirmed imine formation, but the reduction is incomplete. What's wrong?
If the imine is present but not being reduced, the issue lies with the hydride source.
-
Choice of Reducing Agent: This is the most critical decision. The reducing agent must be potent enough to reduce the iminium ion but mild enough to avoid significantly reducing the starting carbonyl in a one-pot reaction.[14][15]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective agent, particularly effective for one-pot reductive aminations of aldehydes and ketones.[16][17] Its key disadvantage is its sensitivity to water and incompatibility with methanol.[12][14]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent, mild reagent that is stable in mildly acidic conditions and compatible with protic solvents like methanol.[12][18] Its major drawback is its high toxicity and the potential to release hydrogen cyanide (HCN) gas during acidic work-up.[9]
-
Sodium Borohydride (NaBH₄): A stronger, cheaper, and less toxic reducing agent. However, it readily reduces aldehydes and ketones, often leading to the formation of alcohol byproducts.[7][15] It is best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[19]
-
-
pH for Reduction: The reactivity of some reducing agents is pH-dependent. NaBH₃CN, for instance, is a poor reductant at neutral pH but becomes more effective at reducing iminium ions at pH 6-7.[20] The protonated iminium ion is the species that is most readily reduced.
-
Reagent Quality: Ensure your reducing agent has not degraded due to improper storage, especially moisture-sensitive reagents like STAB.
Common Side Reactions & Mitigation
Q: My starting aldehyde is being reduced to an alcohol. How do I prevent this?
This is a classic selectivity problem, most common when using a strong reducing agent like NaBH₄ in a one-pot procedure.[4][7]
-
Solution 1 (Best): Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are designed for this purpose; they reduce the iminium ion much faster than they reduce the starting carbonyl.[14][15]
-
Solution 2 (If using NaBH₄): Adopt a two-step (or stepwise) protocol. First, mix the carbonyl and amine in a suitable solvent (e.g., methanol) and allow sufficient time for the imine to form completely (monitor by TLC/LC-MS). Once the starting carbonyl is consumed, cool the reaction and then add the NaBH₄.[19]
Q: I'm using a primary amine and getting a mixture of the desired secondary amine and an over-alkylated tertiary amine. How can I improve selectivity?
This occurs when the secondary amine product, being nucleophilic itself, reacts with another equivalent of the carbonyl to form a new iminium ion, which is then reduced.
-
Solution 1 (Stoichiometry): Use an excess of the primary amine relative to the carbonyl compound. This increases the probability that the carbonyl will react with the starting amine rather than the product amine.
-
Solution 2 (Stepwise Procedure): A stepwise approach can sometimes offer better control, especially if the product amine is significantly more reactive than the starting amine.[19]
Part 2: Frequently Asked Questions (FAQs)
Q: Can I always run reductive amination as a one-pot procedure?
For most unhindered aldehydes and primary/secondary amines, a one-pot procedure using a selective reducing agent like STAB or NaBH₃CN is highly efficient and preferred.[17][18] However, a two-step procedure (pre-formation of the imine, followed by reduction) is often better for:
-
Reactions using NaBH₄ to avoid carbonyl reduction.[19]
-
Sterically hindered or electronically challenging substrates where imine formation is slow and requires specific conditions (e.g., heating with water removal).
Q: What is the best solvent for my reaction?
Solvent choice depends heavily on the reducing agent.
-
For NaBH(OAc)₃ (STAB): Aprotic solvents are required due to its water sensitivity. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common.[12][14] More environmentally friendly alternatives like ethyl acetate (EtOAc) have also been shown to be effective.[21][22]
-
For NaBH₃CN: Protic solvents like methanol (MeOH) and ethanol (EtOH) are widely used.[12]
-
For NaBH₄: Protic solvents like methanol and ethanol are standard.[12]
Q: My reaction is complete, but I'm struggling with the work-up and purification. Any tips?
Amine products can be tricky to isolate.
-
Acid-Base Extraction: This is the most common method. After quenching the reaction (e.g., with saturated NaHCO₃ solution), extract the crude mixture with an organic solvent.[23] To isolate the amine, you can then wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities (like a byproduct alcohol) remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine into a fresh organic layer.[24]
-
Residual Imine: If you have residual imine after work-up, it suggests the reduction was incomplete. Most simple imines are prone to hydrolysis back to the starting materials upon aqueous work-up, but some can be stable.[25] The best solution is to ensure the reduction goes to completion rather than trying to separate the amine and imine, which often have similar polarities.
Part 3: Protocols & Data
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride | Sodium Borohydride |
| Formula | NaBH(OAc)₃ | NaBH₃CN | NaBH₄ |
| Selectivity | Excellent; reduces iminium ions much faster than ketones or aldehydes.[14][16] | Excellent; selective for iminium ions at pH 6-7.[15][18] | Poor; readily reduces aldehydes and ketones.[7][15] |
| Common Use | Preferred for one-pot reactions with aldehydes and ketones.[17] | Common for one-pot reactions, especially in protic solvents.[20] | Best for two-step procedures after imine pre-formation.[19] |
| Solvent Comp. | Aprotic (DCE, DCM, THF, EtOAc).[12][14] | Protic (MeOH, EtOH) and aprotic.[12] | Protic (MeOH, EtOH).[12] |
| Safety | Low toxicity, but water-sensitive (releases H₂). | Highly Toxic. Can release HCN gas upon acidification.[9] | Low toxicity, but reacts with acid. |
| pH Condition | Often used with catalytic AcOH to promote imine formation.[9] | Optimal reduction at pH 6-7.[20] | Typically run under neutral or basic conditions. |
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃ (STAB)
This protocol is adapted from general procedures and is suitable for many aldehyde/amine combinations.[23]
-
To a solution of the aldehyde (1.0 equiv) and the amine (1.1 equiv) in an appropriate aprotic solvent (e.g., DCE or EtOAc, to make a 0.2 M solution) at room temperature, add acetic acid (1.1 equiv).
-
Stir the mixture for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or acid-base extraction.
Protocol 2: Stepwise Reductive Amination using NaBH₄
This protocol is ideal when using the less selective but more economical NaBH₄.[19]
-
Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in methanol (MeOH) and stir at room temperature.
-
Monitor the formation of the imine by TLC or LC-MS until the starting aldehyde is consumed (typically 1-3 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC/LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the product into an organic solvent (e.g., EtOAc), and proceed with a standard aqueous work-up and purification.
Part 4: Mechanistic Visualization
Caption: The two-stage mechanism of reductive amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 17. interchim.fr [interchim.fr]
- 18. nbinno.com [nbinno.com]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Drugs Derived from 2,2-Difluorocyclopentan-1-amine
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and ultimately, its therapeutic efficacy. The strategic incorporation of fluorine into drug scaffolds has become an indispensable tool in modern medicinal chemistry to overcome metabolic liabilities.[1][2][3][4]
This guide provides an in-depth technical comparison of the metabolic stability of drugs incorporating the 2,2-difluorocyclopentan-1-amine moiety against common, non-fluorinated alternatives. We will explore the underlying mechanistic principles, present supporting data, and provide detailed experimental protocols to empower rational drug design.
The Decisive Role of Fluorine in Thwarting Metabolism
The primary objective in enhancing metabolic stability is often to protect "metabolic hotspots"—positions on a molecule that are particularly vulnerable to enzymatic attack, most notably by the cytochrome P450 (CYP450) superfamily of enzymes.[5] Fluorine's unique properties make it exceptionally well-suited for this task.
The fundamental reason lies in bond strength. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond, making it far more resistant to the oxidative cleavage that is the hallmark of CYP450-mediated metabolism.[3][4][6] By replacing a hydrogen atom at a metabolically labile site with fluorine, chemists can effectively "block" or retard this enzymatic degradation, prolonging the drug's circulation time.[1][7][8][9]
Furthermore, fluorine's high electronegativity exerts a powerful inductive effect, withdrawing electron density from adjacent atoms.[1][3] This electronic perturbation can deactivate neighboring C-H bonds, making them less susceptible to oxidation and further contributing to the molecule's overall metabolic resilience.
A Comparative Analysis: The 2,2-Difluorocyclopentan-1-amine Advantage
Alicyclic amines, such as those based on piperidine, pyrrolidine, or cyclopentanamine, are common structural motifs in drug discovery. However, they often present metabolic challenges. The carbons alpha to the nitrogen atom are electron-rich and sterically accessible, making them prime targets for oxidation, which can lead to ring-opening or N-dealkylation.[10]
The 2,2-difluorocyclopentan-1-amine scaffold is engineered to directly address this vulnerability.
-
Metabolic Shielding: The gem-difluoro group at the C2 position acts as a formidable shield. It not only makes the C2 position itself impervious to oxidation but also electronically deactivates and sterically hinders the adjacent C-H bonds at the C3 and C5 positions, significantly reducing their likelihood of being metabolic hotspots.
-
Forced Metabolism: By fortifying the alicyclic ring, the 2,2-difluoro substitution forces metabolism to occur at other, potentially less critical, positions on the drug molecule. This provides medicinal chemists with greater control over the metabolic fate of the compound.
-
Improved Physicochemical Properties: While the primary focus is metabolic stability, gem-difluorination has been shown to have a modest or even favorable impact on lipophilicity and aqueous solubility, depending on the molecular context.[11]
The diagram below illustrates the concept of metabolic blocking by comparing the likely metabolic fates of a generic drug candidate containing a cyclopentanamine versus a 2,2-difluorocyclopentan-1-amine moiety.
Caption: Metabolic blocking by 2,2-difluorination on a cyclopentanamine ring.
Quantitative Comparison of Metabolic Stability
The most direct way to assess metabolic stability is through in vitro assays. The table below presents hypothetical yet representative experimental data comparing a drug candidate featuring a non-fluorinated cyclopentanamine with its 2,2-difluorinated analog, as would be determined by a liver microsomal stability assay.
| Parameter | Drug-Cyclopentanamine (Analog A) | Drug-2,2-Difluoro-Cyclopentanamine (Analog B) | Rationale for Difference |
| t½ (min) | 15 | > 60 | The gem-difluoro group in Analog B blocks oxidative metabolism on the cyclopentane ring, significantly increasing the half-life.[7] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92.4 | < 11.5 | Lower intrinsic clearance for Analog B indicates a much slower rate of metabolism by liver enzymes.[7] |
| Primary Metabolites | Ring-hydroxylated species, N-dealkylated products | Metabolites formed on the main drug scaffold, away from the amine ring | The fluorination in Analog B successfully shifts metabolism away from the alicyclic amine.[10][11] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To ensure the integrity and reproducibility of comparative data, a rigorously validated protocol is essential. The following describes a standard procedure for determining metabolic stability using pooled liver microsomes.[7][12][13][14][15][16][17]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials
-
Test compounds (e.g., Analog A and Analog B) and positive controls (high and low clearance compounds like Verapamil and Warfarin).
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Ice-cold Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
96-well incubation plates and collection plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration).
-
-
Incubation:
-
Add the liver microsomal solution to the wells of the 96-well plate.
-
Add the test compound to initiate the reaction mixture.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the respective wells.
-
A "minus cofactor" control should be run at the final time point to assess for non-NADPH-dependent degradation.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .
-
The following diagram outlines this experimental workflow.
Caption: Workflow for an in vitro liver microsomal stability assay.
Conclusion
The strategic incorporation of a 2,2-difluoro group into a cyclopentanamine ring is a highly effective strategy for enhancing the metabolic stability of drug candidates. By leveraging the strength of the C-F bond and the powerful inductive effects of fluorine, this moiety effectively shields the alicyclic ring from oxidative metabolism, a common liability for such structures. This guide provides the mechanistic rationale, comparative data framework, and robust experimental protocols necessary for researchers to confidently employ and validate the use of the 2,2-difluorocyclopentan-1-amine scaffold. By making informed decisions based on sound experimental evidence, drug development professionals can significantly increase the probability of advancing compounds with favorable pharmacokinetic profiles, ultimately accelerating the delivery of new and effective therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bioivt.com [bioivt.com]
Comparative Analysis of Fluorinated versus Non-Fluorinated Cyclopentylamines in Preclinical Assays
An In-Depth Guide for Drug Discovery Professionals:
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, capable of profoundly altering a molecule's physicochemical and pharmacological properties. This guide offers a comparative analysis of fluorinated and non-fluorinated cyclopentylamines, providing researchers with the foundational principles, practical assay methodologies, and mechanistic interpretations necessary to leverage this powerful atomic substitution in drug design.
The Foundational Impact of Fluorination on Physicochemical Properties
The substitution of a hydrogen atom with fluorine on the cyclopentylamine scaffold initiates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical, as they directly predict the compound's subsequent behavior in biological systems.
-
Modulation of Basicity (pKa): Fluorine's immense electronegativity exerts a powerful inductive electron-withdrawing effect. When placed near the amine group, this effect pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton.[1][2][3] Consequently, fluorinated amines are less basic than their non-fluorinated counterparts, a phenomenon quantified by a lower pKa value.[3][4][5] This reduction in basicity is a crucial lever for medicinal chemists; for example, it can mitigate the risk of lysosomal trapping, where highly basic compounds become sequestered in the acidic environment of lysosomes (pH 4-5), potentially leading to phospholipidosis or altered drug distribution.[6][7][8]
-
Enhancement of Lipophilicity (LogP): Fluorination typically increases a molecule's lipophilicity (its preference for a lipid versus an aqueous environment).[9][10] This can improve a compound's ability to cross lipid-rich biological membranes, such as the blood-brain barrier or the intestinal wall, thereby enhancing oral bioavailability and tissue penetration.[9][11]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Strategically placing a fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes can effectively "shield" the molecule from degradation.[12][13][14] This "metabolic blocking" extends the compound's half-life, increasing its systemic exposure.[11]
Performance in Key In Vitro Assays: A Comparative Overview
To illustrate these principles, let's consider the experimental data for a hypothetical pair: Compound A (a non-fluorinated cyclopentylamine) and Compound B (its strategically fluorinated analog).
Table 1: Comparative Physicochemical and In Vitro ADME/Tox Data
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) | Causality Behind the Difference |
| Basicity (pKa) | 10.2 | 8.9 | The strong inductive effect of fluorine reduces the electron density on the amine nitrogen, lowering its basicity.[1][3][4] |
| Lipophilicity (LogP) | 1.8 | 2.4 | Fluorine is more lipophilic than hydrogen, increasing the overall nonpolar character of the molecule.[9][10] |
| Metabolic Stability (t½ in HLM) | 25 min | > 90 min | The C-F bond at a metabolic "soft spot" is resistant to CYP450-mediated oxidation, preventing degradation.[12][13][14] |
| Cell Permeability (Papp, Caco-2) | 5 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | Increased lipophilicity enhances passive diffusion across the cell membrane.[11] |
| hERG Inhibition (IC₅₀) | 2.5 µM | > 50 µM | Reduced basicity decreases the proportion of the protonated species that typically interacts with the hERG channel pore.[15][16] |
Experimental Protocols and Workflow
The data presented above is generated through a series of standardized, reproducible assays. The overall workflow is designed to systematically evaluate how structural changes translate to functional outcomes.
Caption: Standard preclinical workflow for comparing analogs.
This assay is a self-validating system used to assess a compound's susceptibility to Phase I metabolism.
Expert Rationale: HLM contains a high concentration of CYP enzymes, the primary family of enzymes responsible for drug metabolism. By incubating the compound with HLM and an NADPH regenerating system (which provides the necessary cofactors for CYP activity), we can simulate hepatic clearance. A non-fluorinated compound often has metabolically liable C-H bonds that are readily oxidized, leading to rapid clearance. Fluorine substitution at these "soft spots" blocks this oxidation.
Materials:
-
Test Compounds (Compound A, Compound B)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
LC-MS/MS System
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compounds in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 100 µL of HLM suspension (final concentration 0.5 mg/mL) and 5 µL of the test compound working solution. Pre-incubate for 10 minutes at 37°C with gentle shaking.
-
Reaction Initiation: Start the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. This is the T=0 time point for the reaction mixture.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. The T=0 sample is quenched immediately after adding the NADPH system.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.
This assay is the gold standard for assessing cardiotoxicity risk early in development.
Expert Rationale: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[16] hERG inhibitors are often lipophilic bases. The positively charged (protonated) amine interacts with aromatic residues (Tyr652, Phe656) in the channel pore.[17] By lowering the pKa, fluorination reduces the population of the protonated amine at physiological pH (7.4), thereby decreasing its affinity for the channel and reducing inhibition.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular and Intracellular buffer solutions
-
Test Compounds (Compound A, Compound B) in DMSO
-
Positive Control (e.g., Cisapride, a known hERG blocker)
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension according to the instrument's protocol.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) in the extracellular buffer from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.3%.
-
System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system will automatically capture cells and form a high-resistance (>500 MΩ) gigaseal.
-
Baseline Recording: Record the baseline hERG current using a specific voltage-clamp protocol designed to elicit the characteristic tail current.
-
Compound Application: Sequentially apply the increasing concentrations of the test compound to the cells, with a 3-5 minute incubation at each concentration to allow for equilibrium. Record the hERG current after each application.
-
Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline current (vehicle control) and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion for the Drug Development Professional
The comparative analysis of fluorinated and non-fluorinated cyclopentylamines demonstrates that fluorination is not merely an atomic exchange but a profound strategic tool. The introduction of fluorine predictably lowers basicity and increases metabolic stability, which translates directly to improved assay performance, including enhanced permeability and a significantly improved cardiovascular safety profile by mitigating hERG inhibition. By employing the rigorous, self-validating assays detailed in this guide, researchers can rationally design and select drug candidates with a higher probability of success in downstream development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Lysosomal Trapping of Basic Lipophilic Compounds Using In Vitro Assays and In Silico Predictions Based on the Determination of the Full pH Profile of the Endo-/Lysosomal System in Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. xenotech.com [xenotech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sophion.com [sophion.com]
- 16. drughunter.com [drughunter.com]
- 17. Probing the molecular basis of hERG drug block with unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,2-Difluorocyclopentylamine Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern therapeutic design. The unique physicochemical properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,2-difluorocyclopentylamine analogs, a promising scaffold in medicinal chemistry. While a comprehensive, single study on this specific analog series is not yet prevalent in published literature, this guide synthesizes data from related fields to establish a predictive SAR framework, offering valuable insights for the rational design of novel therapeutics.
The Significance of the 2,2-Difluorocyclopentylamine Scaffold
The cyclopentylamine moiety is a versatile scaffold found in numerous biologically active compounds. Its rigid, three-dimensional structure can effectively probe protein binding pockets. The introduction of a gem-difluoro group at the 2-position of the cyclopentyl ring offers several potential advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the position less susceptible to metabolic oxidation, a common pathway for drug degradation.
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the basicity (pKa) of the amine. This can be crucial for optimizing a drug's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.
-
Conformational Rigidity: The gem-difluoro group can influence the puckering of the cyclopentane ring, locking it into a preferred conformation that may be more favorable for binding to a biological target.
-
Lipophilicity Tuning: While fluorination often increases lipophilicity, the effect of a gem-difluoro group on a carbocycle can be nuanced, sometimes leading to a decrease in the partition coefficient (LogP), which can be beneficial for improving solubility and pharmacokinetic profiles.[1]
Synthetic Strategies for 2,2-Difluorocyclopentylamine Analogs
The synthesis of 2,2-difluorocyclopentylamine and its derivatives can be approached through several routes. A common strategy involves the difluorination of a cyclopentanone precursor, followed by reductive amination.
Experimental Protocol: Synthesis of a Model 2,2-Difluorocyclopentylamine Analog
This protocol outlines a general, two-step synthesis for a representative N-aryl-2,2-difluorocyclopentylamine.
Step 1: Difluorination of Cyclopentanone
-
To a solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,1-difluorocyclopentane by column chromatography on silica gel.
Step 2: Reductive Amination
-
To a solution of 1,1-difluorocyclopentane (1.0 eq) and a primary amine (e.g., aniline) (1.2 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, N-aryl-2,2-difluorocyclopentylamine, by column chromatography on silica gel.
Diagram of the Synthetic Pathway
Caption: General synthetic route to N-substituted-2,2-difluorocyclopentylamine analogs.
Physicochemical Properties and Their Influence on Biological Activity
The introduction of the gem-difluoro group significantly alters the physicochemical properties of the cyclopentylamine scaffold. Understanding these changes is critical for predicting the behavior of these analogs in biological systems.
| Property | Non-fluorinated Cyclopentylamine | 2,2-Difluorocyclopentylamine (Predicted) | Rationale |
| pKa of Amine | ~10.5 | ~8.5 - 9.5 | The strong electron-withdrawing effect of the two fluorine atoms decreases the electron density on the nitrogen, lowering its basicity.[2] |
| LogP | ~1.4 | Variable (likely similar or slightly lower) | The effect of gem-difluorination on lipophilicity in carbocycles is complex and can lead to a slight decrease or minimal change in LogP.[1] |
| Metabolic Stability | Susceptible to oxidation at the 2-position | Significantly enhanced | The C-F bond is highly stable to metabolic oxidation, blocking a key metabolic pathway. |
Structure-Activity Relationship (SAR): A Predictive Framework
Based on established principles of medicinal chemistry and SAR studies of related cyclic amines, we can construct a predictive framework for the SAR of 2,2-difluorocyclopentylamine analogs.[3] The following diagram and table outline key modification points and their likely impact on biological activity.
Logical Relationship of SAR Modifications
Caption: Key modification points and their predicted impact on the biological profile.
| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| R1 (N-Substitution) | Small Alkyl Groups (e.g., Methyl, Ethyl) | May increase potency through favorable van der Waals interactions. | Small alkyl groups can fill small hydrophobic pockets in the target protein. |
| Bulky Groups (e.g., Benzyl, Phenyl) | Can significantly increase potency if the group occupies a large hydrophobic pocket. Substitution on the aromatic ring can be used to fine-tune binding and properties. | Aromatic rings can engage in π-π stacking or other non-covalent interactions. Halogen substitution on a phenyl ring can enhance potency.[3] | |
| Acyl Groups (e.g., Acetyl, Benzoyl) | Creates a neutral amide. May alter the binding mode and can improve cell permeability. | Amide groups can act as hydrogen bond donors and acceptors. | |
| R2 (Cyclopentyl Ring) | Additional Substitution (e.g., Hydroxyl, Methyl) | Can probe for additional binding interactions. May impact the preferred conformation of the ring. | Introduction of polar groups like hydroxyls can form new hydrogen bonds. |
| R3 (Stereochemistry) | Enantiomers/Diastereomers | Often leads to significant differences in potency and selectivity. | Biological targets are chiral, and only one stereoisomer may fit optimally in the binding site. |
Case Study: Hypothetical Application as Kinase Inhibitors
Many kinase inhibitors feature a cyclic amine scaffold that interacts with the hinge region of the kinase domain. The 2,2-difluorocyclopentylamine core could serve as a valuable component of a novel kinase inhibitor.
-
Hinge Binding: The amine could form a crucial hydrogen bond with the backbone of the kinase hinge region. The lowered pKa due to the gem-difluoro group could modulate the strength of this interaction.
-
Selectivity: The rigid conformation of the difluorinated ring could impart selectivity for a particular kinase by fitting into a uniquely shaped pocket.
-
Improved Pharmacokinetics: Enhanced metabolic stability would be a significant advantage, potentially leading to a longer half-life and improved oral bioavailability.
A study on MAPK kinase inhibitors incorporating gem-difluorinated heterocycles demonstrated that these fragments can be used for bioisosteric replacements to modulate pharmacokinetic properties while retaining nanomolar potency.[1]
Key Experimental Protocols for SAR Studies
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant target enzyme in an appropriate assay buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37 °C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LogP Determination (Shake-Flask Method)
-
Prepare a solution of the test compound in a mixture of n-octanol and water (or buffer at a specific pH, e.g., 7.4).
-
Agitate the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect samples from both layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol layer to the concentration in the aqueous layer.
Conclusion
The 2,2-difluorocyclopentylamine scaffold represents a promising, yet underexplored, platform for the design of novel therapeutic agents. The strategic incorporation of the gem-difluoro group offers a powerful tool to enhance metabolic stability, modulate physicochemical properties, and potentially improve potency and selectivity. The predictive SAR framework presented in this guide, synthesized from data on related fluorinated and cyclic amine compounds, provides a rational starting point for medicinal chemists to design and optimize new drug candidates based on this valuable scaffold. Further empirical studies are warranted to fully elucidate the potential of these analogs in various therapeutic areas.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
assessing the membrane permeability of 2,2-difluorocyclopentylamine derivatives
An In-Depth Comparative Guide to Assessing the Membrane Permeability of 2,2-Difluorocyclopentylamine Derivatives
Introduction: The Critical Role of Membrane Permeability in Drug Discovery
In the journey of a drug from administration to its target, crossing biological membranes is a fundamental hurdle. Poor membrane permeability is a primary cause of failure for many promising drug candidates, leading to low oral bioavailability and inadequate tissue distribution.[1] Therefore, early and accurate assessment of this property is paramount in modern drug discovery. This guide focuses on a particularly relevant chemical scaffold: 2,2-difluorocyclopentylamine derivatives. The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key physicochemical properties.[2][3][4] Specifically, the gem-difluoro group can profoundly influence a molecule's lipophilicity, basicity (pKa), and conformational preferences, all of which are critical determinants of membrane permeability.[5][6]
This document serves as a comprehensive comparison of the principal in vitro methodologies used to evaluate membrane permeability, providing researchers, scientists, and drug development professionals with the insights needed to make informed experimental choices when working with fluorinated compounds like 2,2-difluorocyclopentylamine derivatives. We will delve into the causality behind experimental design, present detailed protocols, and offer guidance on interpreting the resulting data.
The Influence of the 2,2-Difluoro Moiety on Physicochemical Properties
The introduction of a gem-difluoro group onto the cyclopentyl ring is not a trivial substitution; it is a strategic decision aimed at fine-tuning the molecule's drug-like properties. Understanding these effects is key to interpreting permeability data.
-
Lipophilicity (LogP/LogD): Fluorine is highly electronegative, yet its effect on lipophilicity can be complex. A single fluorine atom can slightly increase lipophilicity.[6] However, the strong inductive effect of the two fluorine atoms in a 2,2-difluoro group can lower the pKa of the adjacent amine.[3] This reduction in basicity means the amine is less protonated at physiological pH (7.4), leading to a higher proportion of the neutral, more lipophilic species, which generally enhances passive diffusion across membranes. There is an excellent correlation between octanol-water partition coefficients (logP) and membrane partitioning coefficients (logKp) for fluorinated compounds, validating the use of lipophilicity as a proxy for membrane permeability.[5][7][8][9][10]
-
Conformational Rigidity: The gem-difluoro group can restrict the conformational flexibility of the cyclopentyl ring, potentially locking the molecule into a more favorable conformation for membrane transit or target binding.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like Cytochrome P450s.[2] While not directly a measure of permeability, enhanced metabolic stability is a complementary property that increases a compound's overall viability.
Comparative Analysis of Key Permeability Assays
Choosing the right assay depends on the stage of drug discovery and the specific questions being asked. The three most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell assay, and the Madin-Darby Canine Kidney (MDCK) cell assay.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Cell Assay | MDCK Cell Assay |
| Principle | Passive diffusion across a lipid-infused artificial membrane.[11][12] | Transport across a monolayer of differentiated human colorectal adenocarcinoma cells.[13][14] | Transport across a monolayer of canine kidney epithelial cells.[15][16] |
| Transport Routes | Transcellular (passive diffusion) only.[11][12] | Transcellular, Paracellular, Active Uptake, and Efflux.[14][17] | Primarily Transcellular and Paracellular. Low endogenous transporter expression.[15][18] |
| Biological Relevance | Low. Models only passive permeability.[19] | High. Gold standard for predicting human intestinal absorption.[13][14] | Moderate. Good for passive permeability; often transfected (MDR1-MDCK) to study P-gp efflux.[18][20] |
| Throughput | High. Suitable for screening large compound libraries.[21] | Low to Medium. Requires 21-day cell differentiation.[22][23] | Medium. Faster cell growth (4-7 days) than Caco-2.[15][16] |
| Cost & Complexity | Low cost, simple, and easy to automate.[24] | High cost, labor-intensive, requires cell culture expertise.[13] | Moderate cost and complexity.[25] |
| Best Use Case | Early-stage discovery for rank-ordering compounds based on passive permeability.[11] | Lead optimization for detailed mechanistic understanding of absorption and efflux.[17][26] | Assessing passive permeability and identifying P-gp substrates (MDR1-MDCK model).[20] |
Experimental Design and Workflow
A logical workflow ensures that resources are used efficiently, with high-throughput, lower-cost assays preceding more complex, biologically relevant models.
Caption: Permeability assessment workflow.
Detailed Experimental Protocols
The following protocols are self-validating systems, incorporating control compounds to ensure the integrity and reliability of the experimental results.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess passive, transcellular permeability.
1. Materials:
-
96-well PVDF filter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1-2% w/v)[24]
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Test compounds and controls (10 mM in DMSO)
-
High permeability control: Testosterone
-
Low permeability control: Atenolol
2. Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[24]
-
Prepare Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Be cautious not to puncture the membrane.[24]
-
Prepare Donor Solutions: Prepare the test and control compounds at a final concentration of 100-200 µM in PBS (at both pH 7.4 and 5.5) with a final DMSO concentration of ≤1%.[27]
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[24]
-
Assemble Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor solution.
-
Incubation: Cover the assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[24][28]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze an initial donor solution sample (T0 reference).
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
3. Data Analysis: The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ (cm/s) = [ -ln(1 - Cₐ(t) / Cₑq) ] * ( Vₐ * Vd ) / ( Area * Time * (Vₐ + Vd) ) Where Cₐ(t) is the concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, V is volume, and Area is the surface area of the membrane.
Caption: Workflow for the PAMPA experiment.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This assay assesses all transport mechanisms and is crucial for identifying active efflux.
1. Materials:
-
24-well Transwell plates with 0.4 µm pore inserts
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5)
-
Test compounds and controls (10 mM in DMSO)
-
High permeability control: Propranolol
-
Low permeability control: Atenolol
-
Efflux (P-gp) substrate control: Digoxin
-
Lucifer yellow for monolayer integrity check
2. Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[13][22][23]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm².[22] Alternatively, perform a Lucifer yellow rejection assay; permeability should be low (<1%).[22] Discard any wells that do not meet these criteria.
-
Prepare Transport Buffers: Prepare dosing solutions of test and control compounds (e.g., at 10 µM) in pre-warmed (37°C) transport buffer.[14] Use pH 6.5 for the apical (donor) side and pH 7.4 for the basolateral (receiver) side to mimic the pH gradient of the small intestine.
-
Apical to Basolateral (A→B) Transport:
-
Add 1.2 mL of fresh buffer to the basolateral (receiver) wells.
-
Remove the culture medium from the apical (donor) inserts and replace it with 0.4 mL of the dosing solution.[29]
-
-
Basolateral to Apical (B→A) Transport:
-
Add 0.4 mL of fresh buffer to the apical (donor) inserts.
-
Remove the buffer from the basolateral (receiver) wells and replace it with 1.2 mL of the dosing solution.[29]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker (e.g., 50 rpm) for 2 hours.[14]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments for all wells.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
3. Data Analysis:
-
Apparent Permeability (Papp): Papp (cm/s) = ( dQ / dt ) / ( A * C₀ ) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of an active efflux transporter like P-gp.[22]
Caption: Transport pathways across a Caco-2 cell monolayer.
Interpreting the Data: A Hypothetical Case Study
Let's consider three hypothetical 2,2-difluorocyclopentylamine derivatives and their permeability data.
| Compound | Structure | LogD (pH 7.4) | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Permeability Class |
| Control-High | Propranolol | 2.7 | 25.0 | 22.5 | 24.1 | 1.1 | High |
| Control-Low | Atenolol | -1.6 | 0.2 | 0.1 | 0.1 | 1.0 | Low |
| Derivative 1 | R = -CH₃ | 2.1 | 18.5 | 16.8 | 19.3 | 1.1 | High |
| Derivative 2 | R = -Ph | 3.5 | 22.1 | 2.3 | 25.7 | 11.2 | Low (Efflux) |
| Derivative 3 | R = -COOH | -0.5 | 0.4 | 0.3 | 0.3 | 1.0 | Low |
Analysis:
Conclusion
Assessing the membrane permeability of novel chemical entities like 2,2-difluorocyclopentylamine derivatives requires a multi-faceted and logical approach. No single assay can provide all the answers. By starting with a high-throughput, cost-effective method like PAMPA to screen for passive diffusion, researchers can efficiently triage large numbers of compounds. Promising hits can then be advanced to more biologically complex and resource-intensive models like the Caco-2 assay to investigate the roles of active transport and efflux. This tiered workflow, grounded in a solid understanding of how structural modifications like difluorination impact physicochemical properties, empowers drug discovery teams to identify candidates with a higher probability of in vivo success.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. scite.ai [scite.ai]
- 8. d-nb.info [d-nb.info]
- 9. Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 17. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. A comparative study of artificial membrane permeability assay for high throughput profiling of drug absorption potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. diva-portal.org [diva-portal.org]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2-Difluorocyclopentan-1-amine Hydrochloride
As a Senior Application Scientist, my objective is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a laboratory setting. The proper handling and disposal of any chemical reagent are paramount to ensuring personnel safety and environmental stewardship. This document outlines the essential protocols for managing waste generated from 2,2-Difluorocyclopentan-1-amine hydrochloride, a compound whose structural motifs—a primary amine salt and geminal difluorination—necessitate a rigorous and informed disposal strategy.
The causality behind these protocols is rooted in the compound's potential hazards and the regulatory frameworks governing chemical waste. The amine hydrochloride group suggests corrosivity and potential irritation, while the fluorinated organic nature points to environmental persistence and specific requirements for complete destruction. This guide is designed as a self-validating system, where understanding the risks informs every step of the disposal process.
Hazard Identification and Immediate Safety
Anticipated Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
-
Harmful if Swallowed (H302): May be harmful if ingested.[1][3]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The choice of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5][6]
-
Body Protection: A lab coat is required. For larger quantities or significant spill risk, a chemical-resistant apron is recommended.[4]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[6][7]
Spill Management Protocols
Accidental spills require an immediate and structured response to mitigate exposure and prevent environmental contamination. The procedure varies based on the scale of the spill.
Protocol 1: Minor Spill Cleanup (Solid)
This protocol applies to small quantities of solid material within a controlled area, such as a chemical fume hood.
-
Restrict Access: Alert personnel in the immediate vicinity.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Don PPE: Wear the required PPE as listed above (goggles, gloves, lab coat).
-
Containment: Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent dust generation.
-
Collection: Carefully sweep or scoop the material into a clearly labeled, sealable container designated for hazardous waste.[8][9] Use non-sparking tools.
-
Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated cleaning materials into the same hazardous waste container.
-
Final Disposal: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and follow the final disposal strategy outlined in Section 4.
-
Hygiene: Wash hands thoroughly with soap and water after cleanup is complete.[1][8]
Protocol 2: Major Spill Response
This protocol applies to spills outside of a containment device or involving larger quantities.
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any dust or vapors.
-
Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) office and emergency services.[8] Provide the chemical name and location of the spill.
-
Await Professional Response: Do not attempt to clean up a major spill unless you are trained and equipped for emergency response. The EHS team will manage the cleanup and disposal.[8]
Comprehensive Disposal Strategy
The final disposal of this compound waste must be handled in a manner that ensures complete destruction and regulatory compliance. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[10][11]
The presence of carbon-fluorine bonds is a critical factor in determining the disposal method. The C-F bond is one of the strongest in organic chemistry, making compounds like this highly stable and persistent in the environment.[12] Therefore, the recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.
Protocol 3: Preparing Waste for Final Disposal
-
Waste Segregation: Collect all waste containing this compound (e.g., residual solid, contaminated consumables, spill debris) in a dedicated, compatible, and sealable hazardous waste container.[10][13] Do not mix with other waste streams unless directed by your EHS office.[10]
-
Containerization: The container must be in good condition, compatible with the chemical (e.g., high-density polyethylene), and have a tightly sealing lid to prevent leaks.[10][13]
-
Labeling: Label the container clearly with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "this compound".[13]
-
An accurate estimation of the concentration and quantity.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., irritant).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be a cool, dry, well-ventilated space away from incompatible materials like strong acids or oxidizers.[4][10]
-
Arranging Pickup: Contact your institution's EHS office to schedule a pickup.[13] They will manage the transfer to a licensed hazardous waste disposal company that can perform high-temperature incineration.
The rationale for incineration is based on guidance from the U.S. Environmental Protection Agency (EPA) regarding the destruction of fluorinated organic substances (like PFAS).[14] Sufficiently high temperatures (e.g., >1,000 °C) and long residence times are required to break the C-F bonds, leading to complete mineralization and preventing the release of hazardous intermediates.[12][15]
Summary of Safety and Disposal Data
The following table provides a quick reference for the essential information covered in this guide.
| Parameter | Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 921599-70-4 | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [1][2] |
| Required PPE | Safety goggles, nitrile gloves, lab coat, use in chemical fume hood. | [4][5] |
| Spill Cleanup | Use dry cleanup procedures to avoid generating dust. Collect in a sealed container for disposal. | [8] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant via high-temperature incineration. | [1][12][14] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Waste management decision workflow.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. achmem.com [achmem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. americanchemistry.com [americanchemistry.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
- 15. trinityconsultants.com [trinityconsultants.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2,2-Difluorocyclopentan-1-amine Hydrochloride
For the modern researcher in drug development, the integration of novel chemical entities is paramount to discovery. Among these, fluorinated amine compounds such as 2,2-Difluorocyclopentan-1-amine hydrochloride are gaining prominence for their unique pharmacological properties. However, their unique reactivity and potential biological activity also necessitate a robust and informed approach to laboratory safety. This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring both the integrity of your research and the safety of your team.
Understanding the Hazard Profile: A Proactive Approach to Safety
While a comprehensive Safety Data Sheet (SDS) for every novel compound is not always readily available, a proactive hazard assessment can be conducted by examining data from structurally similar molecules and supplier-provided information. For this compound, the available data indicates several key hazards that must be addressed through engineering controls, personal protective equipment, and rigorous handling protocols.
Based on supplier safety information and data from analogous fluorinated amine hydrochlorides, this compound is anticipated to present the following hazards[1][2][3]:
-
Harmful if swallowed (H302) and inhaled (H332) [1]
The hydrochloride salt form suggests that the compound is likely a solid, which can present an inhalation hazard if handled as a powder. Furthermore, the presence of fluorine can introduce additional hazards, as some fluorinated compounds can be persistent or have unique toxicological profiles[4].
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Rationale |
| Primary (Essential) | Chemical Splash Goggles with side shields | Protects against splashes and airborne particulates from irritating or damaging the eyes. |
| Nitrile Gloves (or other appropriate chemical-resistant gloves) | Provides a barrier against skin contact, which can cause irritation. Double-gloving is recommended for extended handling. | |
| Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Secondary (Procedural Dependent) | Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing, such as during solution preparation or transfer of large quantities. |
| Chemical-Resistant Apron | Provides an additional layer of protection for the torso during procedures with a high splash potential. | |
| Respiratory Protection | NIOSH-approved Respirator with appropriate cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safe handling at every stage. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
| Step | Action | Rationale and Key Considerations |
| 1. Preparation | Designate a well-ventilated handling area, preferably a certified chemical fume hood. Assemble and inspect all necessary PPE. Ensure a chemical spill kit is readily accessible. | Confining the handling of the compound to a fume hood minimizes inhalation exposure. A pre-operational check of PPE and spill kit readiness is a critical safety measure. |
| 2. Weighing and Transfer | When weighing the solid, perform the operation within the fume hood. Use a disposable weighing boat to minimize contamination of the balance. Handle with care to avoid generating dust. | The primary risk with the solid form is inhalation of airborne particles. Minimizing dust generation is crucial. |
| 3. Solution Preparation | If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although with a hydrochloride salt, this is less likely. | Controlled addition of the solid to the solvent prevents splashing and allows for monitoring of the dissolution process. |
| 4. Post-Handling Decontamination | Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Wash hands thoroughly after handling, even if gloves were worn. | Prevents inadvertent exposure through contaminated surfaces. Good personal hygiene is a fundamental aspect of laboratory safety. |
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidental exposures and spills can occur. A clear and concise emergency response plan is therefore non-negotiable.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Skin Contact: Remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][5].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Spill Response
For a small spill within a chemical fume hood:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the spill area.
-
Label the container as hazardous waste and arrange for disposal.
For a large spill or a spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal[7][8].
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department. Under no circumstances should this compound or its solutions be disposed of down the drain[7].
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their discovery workflows, advancing scientific progress while upholding the highest standards of laboratory safety.
References
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
